Product packaging for 2-(2,3-Dimethylphenoxy)propanohydrazide(Cat. No.:CAS No. 142835-36-7)

2-(2,3-Dimethylphenoxy)propanohydrazide

Numéro de catalogue: B116236
Numéro CAS: 142835-36-7
Poids moléculaire: 208.26 g/mol
Clé InChI: WQFXBBZYJNZLJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(2,3-Dimethylphenoxy)propanohydrazide is a chemical compound of interest in synthetic organic and medicinal chemistry research. As a hydrazide derivative, it features a reactive hydrazine group, making it a versatile building block or intermediate for the synthesis of more complex molecules . Hydrazide functional groups are known to be valuable precursors for the generation of various nitrogen-containing heterocycles. For instance, 1,2,3-triazoles are a class of nitrogen-rich heterocycles that demonstrate a broad spectrum of biological activities and have significant applications in pharmaceutical discovery, agrochemistry, and materials science . The synthesis of such triazole rings can be achieved via well-established "click chemistry" pathways, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is renowned for its high efficiency and selectivity . While the specific biological profile of this compound requires further investigation, compounds within this class are frequently explored for their potential pharmacological properties. Researchers may utilize this hydrazide as a key intermediate in developing novel chemical entities for various bioactivity studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B116236 2-(2,3-Dimethylphenoxy)propanohydrazide CAS No. 142835-36-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(2,3-dimethylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-5-4-6-10(8(7)2)15-9(3)11(14)13-12/h4-6,9H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFXBBZYJNZLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70391871
Record name 2-(2,3-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142835-36-7
Record name 2-(2,3-dimethylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70391871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical properties and structure of 2-(2,3-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 2-(2,3-Dimethylphenoxy)propanohydrazide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for this compound is limited in publicly available literature. This guide synthesizes information from its immediate precursor and analogous compounds to provide a comprehensive overview of its predicted properties, structure, and potential biological significance.

Chemical Properties and Structure

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its carboxylic acid precursor.

Property2-(2,3-Dimethylphenoxy)propanoic Acid (Precursor)This compound (Predicted)
Molecular Formula C₁₁H₁₄O₃C₁₁H₁₆N₂O₂
Molecular Weight 194.23 g/mol 208.26 g/mol
IUPAC Name 2-(2,3-dimethylphenoxy)propanoic acidThis compound
CAS Number 22504-84-3Not available
Melting Point Not available in searched results.Not available. Expected to be a solid at room temperature.
Boiling Point Not available in searched results.Not available. Likely to decompose upon heating to high temperatures.
Solubility Not available in searched results.Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO.
Appearance Not available in searched results.Likely a white to off-white crystalline solid.
Chemical Structure

The structure of this compound consists of a 2,3-dimethylphenyl group linked via an ether bond to a propanohydrazide moiety. The presence of the hydrazide group (-CONHNH₂) makes it a versatile intermediate for the synthesis of various heterocyclic compounds, such as oxadiazoles and pyrazoles, which are of significant interest in drug discovery.

Structure:

Synthesis and Experimental Protocols

A standard and effective method for the synthesis of carboxylic acid hydrazides is the reaction of the corresponding ester with hydrazine hydrate. This two-step synthesis starts from the commercially available 2-(2,3-dimethylphenoxy)propanoic acid.

Proposed Synthesis Workflow

The logical flow for the synthesis of this compound is outlined below.

G A 2-(2,3-Dimethylphenoxy)propanoic Acid B Esterification (e.g., Fischer Esterification) A->B Methanol, H₂SO₄ (cat.) Reflux C Methyl 2-(2,3-dimethylphenoxy)propanoate (Intermediate Ester) B->C D Hydrazinolysis C->D Hydrazine Hydrate (NH₂NH₂·H₂O) Methanol, Reflux E This compound (Final Product) D->E F Purification (Recrystallization) E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-(2,3-dimethylphenoxy)propanoate (Ester Intermediate)

  • Reaction Setup: To a solution of 2-(2,3-dimethylphenoxy)propanoic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reaction Condition: Heat the mixture to reflux and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess methanol.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude methyl 2-(2,3-dimethylphenoxy)propanoate (1.0 eq) in methanol (10 volumes).

  • Reagent Addition: Add hydrazine hydrate (80% solution, 3.0-4.0 eq) dropwise to the solution with stirring.

  • Reaction Condition: Heat the reaction mixture to reflux for 6-8 hours.

  • Monitoring: Monitor the completion of the reaction by TLC.

  • Isolation: Upon completion, concentrate the reaction mixture and pour it into cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been reported, the broader class of phenoxy acid and phenoxy hydrazide derivatives is known to exhibit a wide range of pharmacological effects.[1][2] These activities include anti-inflammatory, antimicrobial, and anticancer properties.

Potential as COX-2 Inhibitors

Phenoxyacetic acid derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[3] The inhibition of COX-2 is a key mechanism for anti-inflammatory drugs, as it blocks the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.

The diagram below illustrates the signaling pathway potentially targeted by this class of compounds.

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound 2-(2,3-Dimethylphenoxy) propanohydrazide (Hypothesized) Compound->COX2 Inhibition

Caption: Hypothesized mechanism of action via COX-2 inhibition.

Antimicrobial Potential

Derivatives of phenoxy compounds have also shown promise as antimicrobial agents.[4] Some studies suggest that these molecules can target bacterial cell wall synthesis by interfering with lipid intermediates, a mechanism that is attractive due to its specificity for bacterial cells over mammalian cells.[4]

Conclusion

This compound represents a molecule of interest for further chemical and biological investigation. Based on the chemistry of analogous compounds, it can be synthesized in a straightforward manner from its corresponding carboxylic acid. Its structural similarity to other biologically active phenoxy derivatives suggests potential for applications in drug discovery, particularly in the areas of anti-inflammatory and antimicrobial research. The protocols and predictive data in this guide serve as a foundational resource for researchers aiming to synthesize and explore the therapeutic potential of this compound.

References

In-depth Technical Guide: 2-(2,3-Dimethylphenoxy)propanohydrazide and its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Foreword

This technical guide addresses the biological mechanism of action of 2-(2,3-Dimethylphenoxy)propanohydrazide. Initial research indicates that while the specific compound is cataloged under CAS number 142835-36-7, there is a notable absence of detailed studies on its direct biological effects and mechanism of action in the public scientific literature.

Consequently, this document will provide a comprehensive overview based on the known biological activities of structurally related compounds, namely phenoxyacetic acid derivatives and hydrazones. This analysis aims to forecast the potential therapeutic applications and research directions for this compound by drawing parallels from its chemical analogues.

Potential Mechanisms of Action Based on Structural Analogues

The chemical structure of this compound suggests that its biological activities could be multifaceted, primarily influenced by the phenoxy and hydrazide moieties.

Anti-inflammatory and Analgesic Properties

Derivatives of phenoxy acetic acid are recognized for their anti-inflammatory effects, predominantly through the inhibition of cyclooxygenase (COX) enzymes.[1] Specifically, many analogues have demonstrated selective inhibition of COX-2, an enzyme upregulated during inflammatory processes.[1]

Potential Signaling Pathway:

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound 2-(2,3-Dimethylphenoxy) propanohydrazide (potential) Compound->COX2 Inhibition

Caption: Potential COX-2 Inhibition Pathway.

Studies on related compounds have shown significant reduction in inflammatory markers such as TNF-α and PGE-2.[1] This suggests that this compound could also modulate these inflammatory mediators.

Antimicrobial and Antifungal Activity

The hydrazone group is a key pharmacophore in a variety of antimicrobial agents. Compounds featuring this moiety have been reported to be effective against a range of microbial strains, including resistant ones. The mechanism often involves the disruption of microbial cellular processes.

Antioxidant Capacity

Both phenoxy and hydrazide derivatives are known to exhibit antioxidant properties. The hydrazide group can act as a radical scavenger, neutralizing reactive oxygen species (ROS) and reducing oxidative stress. This is a crucial mechanism for cellular protection against damage.

Quantitative Data from Structurally Similar Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes IC50 values for related phenoxy acetic acid derivatives against COX enzymes, illustrating the potential potency.

Compound ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Phenoxy Acetic Acid DerivativesCOX-14.07 - 14.5111.53 - 133.34
Phenoxy Acetic Acid DerivativesCOX-20.06 - 0.97
Celecoxib (Reference)COX-114.93298.6
Celecoxib (Reference)COX-20.05
Mefenamic Acid (Reference)COX-129.9
Mefenamic Acid (Reference)COX-21.98

Data extracted from studies on various phenoxy acetic acid derivatives and may not be directly representative of this compound.[1]

Proposed Experimental Protocols for Future Research

To elucidate the precise mechanism of action of this compound, the following experimental workflow is proposed.

Experimental Workflow Diagram:

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization COX_Assay COX-1/COX-2 Inhibition Assay Characterization->COX_Assay Antioxidant_Assay Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant_Assay Antimicrobial_Assay Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial_Assay Inflammation_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) COX_Assay->Inflammation_Model Docking Molecular Docking Studies COX_Assay->Docking Toxicity_Study Acute Toxicity Studies Inflammation_Model->Toxicity_Study Western_Blot Western Blot for Inflammatory Markers Inflammation_Model->Western_Blot

Caption: Proposed Experimental Workflow.

Synthesis and Characterization

The synthesis of this compound would be the initial step, followed by purification and structural confirmation using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

In Vitro Biological Evaluation
  • Enzyme Inhibition Assays: To determine the inhibitory activity against COX-1 and COX-2, commercially available assay kits can be utilized. This will provide IC50 values and help in determining the selectivity index.

  • Antioxidant Activity: Standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays should be performed to quantify the antioxidant potential.

  • Antimicrobial Screening: The minimum inhibitory concentration (MIC) should be determined against a panel of pathogenic bacteria and fungi to assess the antimicrobial spectrum.

In Vivo Animal Models
  • Anti-inflammatory Activity: The carrageenan-induced paw edema model in rodents is a standard method to evaluate in vivo anti-inflammatory effects.

  • Analgesic Activity: Models such as the hot plate test or writhing test can be used to assess potential analgesic properties.

  • Acute Toxicity: An acute toxicity study is crucial to determine the safety profile of the compound.

Mechanistic Studies
  • Molecular Docking: In silico molecular docking studies can provide insights into the binding interactions of the compound with the active sites of target enzymes like COX-2.

  • Western Blot Analysis: To confirm the modulation of inflammatory pathways, Western blot analysis can be used to measure the expression levels of proteins such as TNF-α, IL-6, and NF-κB in cell lysates from relevant in vitro or in vivo models.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, the analysis of its structural analogues strongly suggests its potential as a bioactive compound with anti-inflammatory, antimicrobial, and antioxidant properties. The proposed research workflow provides a clear roadmap for the comprehensive evaluation of this compound.

Future research should focus on the synthesis and rigorous biological testing of this compound to validate these hypotheses. Elucidating its precise mechanism of action and safety profile will be paramount in determining its potential for development as a therapeutic agent. The exploration of its structure-activity relationship by synthesizing and testing related derivatives could also lead to the discovery of more potent and selective drug candidates.

References

CAS number 142835-36-7 properties and hazards

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to GW501516 (Cardarine)

Disclaimer: The following information is for research and informational purposes only. GW501516 (Cardarine) is an experimental drug that was withdrawn from clinical development due to safety concerns and is not approved for human use. Its use is prohibited in professional sports.

Introduction

GW501516, commonly known as Cardarine, is a synthetic peroxisome proliferator-activated receptor delta (PPARδ) agonist.[1][2] It was initially developed in the 1990s through a collaboration between Ligand Pharmaceuticals and GlaxoSmithKline for the potential treatment of metabolic and cardiovascular diseases, such as obesity and dyslipidemia.[1][3] Despite promising preclinical and early clinical findings related to its ability to enhance fatty acid metabolism, further development was halted in 2007.[1] The termination was due to findings from animal studies that indicated a rapid development of cancerous tumors in multiple organs at certain doses.[1][4]

This guide provides a comprehensive overview of the known properties, mechanism of action, experimental protocols, and hazards associated with GW501516, intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Physicochemical Properties of GW501516
PropertyValueSource(s)
CAS Number 317318-70-0[1][5]
IUPAC Name {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid[1]
Synonyms GW-501,516, GW1516, GSK-516, Cardarine, Endurobol[1][3]
Molecular Formula C₂₁H₁₈F₃NO₃S₂[1][5]
Molar Mass 453.49 g·mol⁻¹[1][5]
Appearance White to beige crystalline solid/powder[6][7]
Melting Point 134-136 °C[6]
Solubility DMSO: 20 mg/mL, DMF: 25 mg/mL, Ethanol: 12 mg/mL[8][9]
Topological Polar Surface Area 113 Ų[5]
XLogP3 5.9[5]
Table 2: Pharmacological Properties of GW501516
PropertyValueSource(s)
Target Peroxisome Proliferator-Activated Receptor delta (PPARδ)[1][10]
Mechanism of Action Selective PPARδ agonist[1][10]
Affinity (Kᵢ) 1 nM[1][10]
Potency (EC₅₀) 1 nM[1][10][11]
Selectivity >1000-fold selectivity for PPARδ over PPARα and PPARγ[1][10]

Mechanism of Action and Signaling Pathway

GW501516 is a potent and selective agonist of the PPARδ receptor.[1][10] PPARs are nuclear hormone receptors that function as ligand-activated transcription factors, playing crucial roles in the regulation of cellular differentiation, development, and metabolism.

Upon binding to PPARδ, GW501516 induces a conformational change in the receptor, leading to the recruitment of coactivators, most notably the PPARγ coactivator 1-alpha (PGC-1α).[1][12] This newly formed complex then heterodimerizes with the retinoid X receptor (RXR). The PPARδ/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[12]

This binding event upregulates the transcription of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy expenditure.[1][12] In skeletal muscle, this leads to a metabolic shift, causing the muscle to preferentially use fat as an energy source over carbohydrates.[3][13] This mechanism is responsible for the observed increases in endurance and protection against diet-induced obesity in animal models.[1][14]

GW501516_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW501516 GW501516 (Cardarine) PPARd_RXR_inactive PPARδ / RXR (Inactive) GW501516->PPARd_RXR_inactive Binds to PPARδ PPARd_RXR_active PPARδ / RXR / PGC-1α (Active Complex) PPARd_RXR_inactive->PPARd_RXR_active Conformational Change PGC1a_inactive PGC-1α (Inactive) PGC1a_inactive->PPARd_RXR_active Recruitment PPRE PPRE (on Target Gene DNA) PPARd_RXR_active->PPRE Binds to PPRE Gene_Expression Upregulated Gene Expression PPRE->Gene_Expression Initiates Transcription Metabolic_Effects Increased Fatty Acid Oxidation Increased Mitochondrial Biogenesis Enhanced Endurance Gene_Expression->Metabolic_Effects Leads to

Caption: PPARδ signaling pathway activated by GW501516.

Experimental Protocols

Synthesis of GW501516

A short and efficient synthesis has been reported, achieving a 78% overall yield in four steps starting from o-cresol.[15] The key step in this synthesis is a one-pot regiocontrolled dialkylation of a mercaptophenol intermediate.[15] While detailed, step-by-step protocols are proprietary, the general synthetic strategy involves the construction of the thiazole ring, followed by coupling with the phenoxyacetic acid moiety.

In Vivo Animal Study: Running Endurance

A representative study investigating the effects of GW501516 on running endurance in mice was conducted as follows:[14]

  • Animal Model: Male Kunming mice, 8 weeks of age.

  • Acclimation: Mice were acclimated to moderate wheel running for one week.

  • Groups: Animals were divided into trained and untrained groups, with and without GW501516 treatment.

  • Dosage and Administration: GW501516 was administered at a dose of 5 mg/kg/day for 3 weeks.

  • Experimental Procedure:

    • Trained mice were subjected to a daily running protocol (20 rpm for 30 min/day, 5 days/week).

    • After the 3-week treatment period, running endurance was measured using an exhaustive wheel running test.

    • Blood glucose and lactate were measured before and after the endurance test.

    • Metabolomic analysis of blood samples and histological analysis (SDH staining) of gastrocnemius muscle were performed.[14]

  • Results: The study found that GW501516 treatment enhanced running endurance and the proportion of succinate dehydrogenase (SDH)-positive muscle fibres in both trained and untrained mice.[14]

Analytical Methods for Detection

GW501516 and its metabolites are typically detected and quantified for research and anti-doping purposes using liquid chromatography-tandem mass spectrometry (LC/MS-MS) and liquid chromatography-high resolution mass spectrometry (LC/HRMS).[13] A common protocol for hair analysis involves:

  • Incubation of approximately 20 mg of hair in methanol.

  • Ultrasonication for 1 hour to extract the compound.

  • Analysis of the extract using LC/MS-MS for detection and LC/HRMS for confirmation.[13]

Hazards and Safety Information

The most significant hazard associated with GW501516 is its demonstrated carcinogenicity in animal models.[3][4] This led to the cessation of its clinical development.

Carcinogenicity

Long-term studies in rodents administered high doses of GW501516 showed a rapid development of cancerous tumors in multiple organs, including the liver, bladder, stomach, and tongue.[2][3] Doses as low as 3 mg/kg/day were found to cause cancer cell proliferation in rats over a two-year period.[4][16] While the direct translation of these findings to human risk at typical performance-enhancement doses is debated, the data was sufficient for major pharmaceutical companies to abandon its development.[4][17]

Other Potential Side Effects
  • Liver Toxicity: Some studies suggest that GW501516 may cause liver damage, although the effects can vary.[2][18]

  • Neurotoxicity: Research in mice has indicated that long-term use could lead to damage of brain cells and impaired cognitive function.[2]

  • Fetal Development: High doses over extended periods in animal studies posed risks to fetal development.[19]

Regulatory Status

GW501516 is not approved for human use by the FDA or any other major regulatory agency.[18] It is listed on the World Anti-Doping Agency (WADA) Prohibited List under section S4.5 "Hormone and Metabolic Modulators".[2][13] WADA has issued specific warnings to athletes about the health risks associated with its use.[1] In countries like Australia, it is classified as a Schedule 10 substance, prohibiting its sale, supply, and use.[3]

Handling Precautions

Based on available safety data sheets, the following precautions are recommended when handling GW501516 powder:

  • Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Inhalation: Avoid breathing dust. If inhaled, move the person into fresh air.[9]

  • Skin Contact: Wash off with soap and plenty of water.[9]

  • Eye Contact: Flush eyes with water as a precaution.[9]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage at -20°C.[6]

Conclusion

GW501516 (Cardarine) is a potent and selective PPARδ agonist with significant effects on fatty acid metabolism and physical endurance, as demonstrated in numerous preclinical studies. Its mechanism of action through the activation of the PPARδ/PGC-1α pathway is well-characterized. However, the compelling evidence of carcinogenicity in animal models presents a substantial and unacceptable risk, leading to its abandonment as a therapeutic agent. For the scientific community, GW501516 remains a valuable research tool for investigating the roles of PPARδ in metabolic regulation, but its use in humans is strongly discouraged due to the severe safety concerns.

References

An In-Depth Technical Guide on the Solubility and Stability of 2-(2,3-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The physicochemical properties of a potential drug candidate are fundamental to its development. Among the most critical of these are solubility and stability, which directly influence bioavailability, manufacturability, and shelf-life. This technical guide provides a detailed overview of the essential methodologies for characterizing the solubility and stability of the novel compound, 2-(2,3-Dimethylphenoxy)propanohydrazide. The data herein is presented as a representative case study to guide researchers, scientists, and drug development professionals in the comprehensive evaluation of this and similar molecules.

Solubility Profile

A thorough understanding of a compound's solubility in various solvents is crucial for developing appropriate formulations and for designing preclinical and clinical studies. The following sections detail the hypothetical solubility of this compound in a range of common pharmaceutical solvents.

Aqueous Solubility

The aqueous solubility of a compound across a physiologically relevant pH range is a key determinant of its oral absorption.

Table 1: Hypothetical Aqueous Solubility of this compound at 37°C

pHSolubility (mg/mL)Method
2.00.58Shake-Flask Method
4.50.25Shake-Flask Method
6.80.12Shake-Flask Method
7.40.10Shake-Flask Method
9.00.11Shake-Flask Method
Solubility in Organic and Mixed Solvents

Solubility in various organic and mixed-solvent systems is important for the development of both liquid and solid dosage forms.

Table 2: Hypothetical Solubility of this compound in Various Solvents at 25°C

Solvent SystemSolubility (mg/mL)
Water0.09
Ethanol65.8
Propylene Glycol32.5
Polyethylene Glycol 400 (PEG 400)152.3
Methanol110.2
50:50 (v/v) Ethanol:Water15.7
30:70 (v/v) PEG 400:Water25.4

Stability Profile

Evaluating the chemical stability of a new molecular entity under various stress conditions is essential for identifying potential degradation pathways and for determining appropriate storage conditions and shelf-life.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products that might be observed under normal storage conditions.

Table 3: Hypothetical Stability of this compound under Forced Degradation Conditions (7 days)

Condition% Assay RemainingMajor Degradation Products Identified
0.1 N HCl (60°C)85.2Hydrolysis of hydrazide moiety
0.1 N NaOH (60°C)78.5Hydrolysis of hydrazide moiety
3% H₂O₂ (Room Temperature)65.1Oxidation of phenoxy group
Photostability (ICH Q1B)92.8Minor oxidative products
Thermal (80°C, dry heat)98.5No significant degradation

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Solubility Determination: Shake-Flask Method
  • Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

G Workflow for Solubility Determination (Shake-Flask Method) A Add excess compound to solvent B Equilibrate in shaker bath (e.g., 48h, 25°C) A->B C Filter supernatant (0.22 µm filter) B->C D Quantify concentration by HPLC-UV C->D E Calculate solubility (mg/mL) D->E

Caption: Workflow for Solubility Determination

Stability Assessment: Forced Degradation Study
  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions as outlined in Table 3.

    • Acid/Base Hydrolysis: The stock solution is diluted with 0.1 N HCl or 0.1 N NaOH and incubated at a specific temperature.

    • Oxidation: The stock solution is mixed with a solution of hydrogen peroxide.

    • Photostability: The solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Thermal Stress: The solid compound is exposed to high temperature in a controlled oven.

  • Time Points: Samples are collected at predetermined time points (e.g., 0, 24, 48, 96, and 168 hours).

  • Analysis: The samples are analyzed by a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect the formation of any degradation products.

  • Mass Balance: An attempt is made to achieve mass balance, where the sum of the assay of the parent compound and the levels of all degradation products is close to 100% of the initial concentration.

G Workflow for Forced Degradation Study cluster_0 Stress Conditions B Acid Hydrolysis (e.g., 0.1N HCl) G Analyze samples at time points by stability-indicating HPLC B->G C Base Hydrolysis (e.g., 0.1N NaOH) C->G D Oxidation (e.g., 3% H₂O₂) D->G E Photostability (ICH Q1B) E->G F Thermal Stress (e.g., 80°C) F->G A Prepare stock solution of compound (1 mg/mL) A->B A->C A->D A->E A->F H Determine % assay remaining & identify degradants G->H

Caption: Workflow for Forced Degradation Study

Conclusion

This guide outlines the fundamental solubility and stability studies that are critical for the early-stage development of a new chemical entity, using this compound as a hypothetical example. The representative data indicates that the compound exhibits pH-dependent aqueous solubility and is susceptible to degradation under oxidative and hydrolytic stress. These findings, if they were the result of actual experimentation, would be instrumental in guiding formulation strategies to enhance bioavailability and ensure a stable and effective final drug product. The provided protocols and workflows serve as a robust template for the systematic physicochemical characterization of novel pharmaceutical compounds.

Spectroscopic and Analytical Profile of 2-(2,3-Dimethylphenoxy)propanohydrazide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2,3-Dimethylphenoxy)propanohydrazide is a chemical entity of interest within the broader class of phenoxy-alkanoic acid derivatives and their hydrazides. Compounds in this family have been investigated for various biological activities. A thorough spectroscopic and analytical characterization is paramount for the unequivocal identification, purity assessment, and elucidation of the structural features of this molecule, which are critical for any further research and development.

This document provides a template for the spectroscopic data and experimental protocols that would be necessary for the comprehensive characterization of this compound.

Synthesis Pathway

The synthesis of this compound would typically proceed via the corresponding carboxylic acid, 2-(2,3-dimethylphenoxy)propanoic acid. The general synthetic approach involves the esterification of the carboxylic acid followed by hydrazinolysis.

Synthesis_Pathway cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis 2,3-Dimethylphenol 2,3-Dimethylphenol Intermediate_Ester Ethyl 2-(2,3-dimethylphenoxy)propanoate 2,3-Dimethylphenol->Intermediate_Ester Williamson Ether Synthesis Ethyl_2-bromopropionate Ethyl 2-bromopropionate Ethyl_2-bromopropionate->Intermediate_Ester Carboxylic_Acid 2-(2,3-Dimethylphenoxy)propanoic acid Intermediate_Ester->Carboxylic_Acid Hydrolysis Ester_Intermediate Ester Intermediate (e.g., Methyl or Ethyl ester) Carboxylic_Acid->Ester_Intermediate Esterification (e.g., MeOH, H+) Hydrazine_Hydrate Hydrazine Hydrate Target_Compound This compound Hydrazine_Hydrate->Target_Compound Ester_Intermediate->Target_Compound Hydrazinolysis

Caption: General synthetic route to this compound.

Spectroscopic Data (Hypothetical)

The following tables summarize the type of quantitative data expected from the spectroscopic analysis of this compound.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Expected)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 1.2 - 1.4Doublet3H-CH(CH ₃)-
~ 2.1 - 2.3Singlet3HAr-CH
~ 2.2 - 2.4Singlet3HAr-CH
~ 3.9 - 4.1Broad Singlet2H-NH
~ 4.6 - 4.8Quartet1H-O-CH (CH₃)-
~ 6.7 - 7.1Multiplet3HAromatic Protons
~ 8.5 - 9.0Broad Singlet1H-CO-NH -

Table 2: ¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Expected)

Chemical Shift (δ) ppmAssignment
~ 15 - 20-CH(C H₃)-
~ 15 - 25Ar-C H₃
~ 15 - 25Ar-C H₃
~ 70 - 80-O-C H(CH₃)-
~ 110 - 135Aromatic Carbons
~ 150 - 160Ar-C -O
~ 170 - 180-C =O

Table 3: IR (Infrared) Spectroscopy Data (Expected)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300 - 3400Strong, BroadN-H Stretch (Hydrazide)
3000 - 3100MediumC-H Stretch (Aromatic)
2850 - 2980MediumC-H Stretch (Aliphatic)
1650 - 1680StrongC=O Stretch (Amide I)
1500 - 1600MediumN-H Bend (Amide II)
1200 - 1260StrongC-O Stretch (Aryl Ether)

Table 4: Mass Spectrometry (MS) Data (Expected)

m/z ValueInterpretation
[M+H]⁺Molecular Ion Peak (Protonated)
[M+Na]⁺Sodium Adduct
FragmentsCorresponding to loss of NH₂NH₂, C₃H₆O, etc.

Experimental Protocols (General)

The following are generalized experimental protocols for obtaining the spectroscopic data.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra would be acquired at room temperature. Standard pulse sequences would be used. Chemical shifts would be referenced to the residual solvent peak.

4.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample would be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

4.3 Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infused into the mass spectrometer.

  • Data Acquisition: Mass spectra would be acquired in positive ion mode over a mass range of m/z 50-1000.

Workflow for Compound Characterization

The logical workflow for characterizing a novel compound like this compound is outlined below.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Start Synthesize Crude Product Purify Purify Compound (e.g., Recrystallization, Chromatography) Start->Purify Purity_Check Assess Purity (TLC, HPLC, mp) Purify->Purity_Check NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR IR IR Spectroscopy Purity_Check->IR MS Mass Spectrometry Purity_Check->MS Structure_Elucidation Elucidate Structure NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Comparison Compare with Expected Data Structure_Elucidation->Data_Comparison Final_Confirmation Confirm Structure & Purity Data_Comparison->Final_Confirmation

Caption: Standard workflow for the synthesis and characterization of a novel chemical compound.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its synthesis and characterization. The outlined spectroscopic techniques and expected data serve as a valuable reference for researchers undertaking the synthesis and analysis of this and structurally related compounds. The successful characterization, following the methodologies described, is a prerequisite for any subsequent investigation into the compound's potential applications.

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 2-(2,3-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(2,3-Dimethylphenoxy)propanohydrazide is a chemical intermediate potentially useful in the synthesis of novel pharmaceutical compounds and other biologically active molecules. Carboxylic acid hydrazides are known precursors for the synthesis of various heterocyclic compounds with therapeutic potential[1]. This document outlines a detailed three-step experimental protocol for the synthesis of this compound, commencing from 2,3-dimethylphenol. The protocol is based on established chemical transformations, including Williamson ether synthesis, Fischer esterification, and hydrazinolysis.

Overall Reaction Scheme:

The synthesis of this compound is proposed to proceed via the following three steps:

  • Step 1: Synthesis of 2-(2,3-Dimethylphenoxy)propanoic acid

  • Step 2: Synthesis of Methyl 2-(2,3-Dimethylphenoxy)propanoate

  • Step 3: Synthesis of this compound

Experimental Protocols

Step 1: Synthesis of 2-(2,3-Dimethylphenoxy)propanoic acid

This step involves the reaction of 2,3-dimethylphenol with sodium 2-chloropropionate in a Williamson ether synthesis.

Materials:

  • 2,3-Dimethylphenol

  • Sodium 2-chloropropionate

  • Sodium hydroxide (NaOH)

  • Toluene

  • Hydrochloric acid (HCl)

  • Methylene chloride

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser and Dean-Stark trap

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2,3-dimethylphenol in toluene in a round-bottom flask, add a 40% w/v solution of sodium hydroxide.

  • Heat the mixture to reflux and remove the water formed during the reaction by azeotropic distillation using a Dean-Stark trap.

  • After all the water has been removed, cool the reaction mixture slightly and add sodium 2-chloropropionate.

  • Heat the mixture at 80°C for approximately 5 hours with continuous stirring.

  • After cooling to room temperature, add water to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Wash the organic layer with water.

  • Acidify the combined aqueous layers with concentrated hydrochloric acid to a pH of approximately 1-2, which will cause the product to precipitate.

  • Extract the precipitated 2-(2,3-dimethylphenoxy)propanoic acid with methylene chloride.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization.

Step 2: Synthesis of Methyl 2-(2,3-Dimethylphenoxy)propanoate

This step involves the Fischer esterification of the carboxylic acid synthesized in Step 1.

Materials:

  • 2-(2,3-Dimethylphenoxy)propanoic acid

  • Methanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(2,3-dimethylphenoxy)propanoic acid in an excess of absolute methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(2,3-dimethylphenoxy)propanoate.

Step 3: Synthesis of this compound

The final step is the hydrazinolysis of the methyl ester to form the desired hydrazide.

Materials:

  • Methyl 2-(2,3-dimethylphenoxy)propanoate

  • Hydrazine hydrate (80% solution)

  • Methanol or Ethanol

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the methyl 2-(2,3-dimethylphenoxy)propanoate in methanol or ethanol in a round-bottom flask.[1]

  • Add hydrazine hydrate to the solution with stirring.[1]

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction by TLC.[1]

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the solid product.[1]

  • Filter the precipitated this compound using a Buchner funnel and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.[1]

Data Presentation

Parameter2-(2,3-Dimethylphenoxy)propanoic acidMethyl 2-(2,3-Dimethylphenoxy)propanoateThis compound
Molecular Formula C₁₁H₁₄O₃C₁₂H₁₆O₃C₁₁H₁₆N₂O₂
Molecular Weight ( g/mol ) 194.23208.25208.26
Physical State SolidLiquid/SolidSolid
Melting Point (°C) To be determinedTo be determinedTo be determined
Boiling Point (°C) To be determinedTo be determinedTo be determined
Purity (e.g., by HPLC or NMR) >95% (Target)>95% (Target)>98% (Target)
Yield (%) Expected: 70-85%Expected: 80-95%Expected: 75-90%

Visualizations

Experimental Workflow

Synthesis_Workflow A 2,3-Dimethylphenol + Sodium 2-chloropropionate B Williamson Ether Synthesis A->B Toluene, NaOH Reflux C 2-(2,3-Dimethylphenoxy)propanoic acid B->C Acidification & Extraction D Fischer Esterification (Methanol, H₂SO₄) C->D Methanol Reflux E Methyl 2-(2,3-Dimethylphenoxy)propanoate D->E Workup F Hydrazinolysis (Hydrazine Hydrate) E->F Methanol Reflux G This compound F->G Precipitation & Recrystallization

Caption: Synthetic workflow for this compound.

Signaling Pathway (General Precursor Relationship)

Precursor_Pathway Start Starting Materials (2,3-Dimethylphenol, etc.) Intermediate1 2-(2,3-Dimethylphenoxy)propanoic acid Start->Intermediate1 Williamson Ether Synthesis Intermediate2 Methyl 2-(2,3-Dimethylphenoxy)propanoate Intermediate1->Intermediate2 Esterification FinalProduct This compound Intermediate2->FinalProduct Hydrazinolysis Derivatives Biologically Active Heterocycles FinalProduct->Derivatives Further Cyclization Reactions

Caption: Precursor relationship in the synthesis of potential bioactive molecules.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-(2,3-Dimethylphenoxy)propanohydrazide as an Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-(2,3-Dimethylphenoxy)propanohydrazide as a versatile intermediate in the synthesis of various biologically significant heterocyclic compounds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The protocols detailed below are based on established synthetic methodologies for analogous hydrazides and can be adapted for the specific target molecules.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole scaffolds are of particular interest due to their wide spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8][9][10][11][12] this compound is a key starting material that can be readily cyclized to afford a variety of these valuable heterocyclic derivatives.

Synthesis of the Intermediate: this compound

The initial step involves the synthesis of the core intermediate, this compound. This is typically achieved through the esterification of 2-(2,3-dimethylphenoxy)propanoic acid followed by hydrazinolysis.

Protocol 1: Synthesis of this compound

Materials:

  • 2-(2,3-Dimethylphenoxy)propanoic acid

  • Thionyl chloride or a suitable acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous alcohol (e.g., methanol or ethanol)

  • Hydrazine hydrate

  • Appropriate solvents (e.g., dichloromethane, ethanol)

Procedure:

  • Esterification: A mixture of 2-(2,3-dimethylphenoxy)propanoic acid and an excess of anhydrous alcohol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for several hours. Alternatively, the acid can be converted to its acid chloride using thionyl chloride, followed by reaction with the alcohol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure. The crude ester is then purified.

  • Hydrazinolysis: The synthesized ester is dissolved in a suitable solvent such as ethanol, and hydrazine hydrate is added dropwise. The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the resulting solid residue is washed with cold water and recrystallized from an appropriate solvent to yield pure this compound.

Application in Heterocyclic Synthesis

This compound serves as a versatile precursor for the synthesis of various five-membered heterocycles. The following sections detail the protocols for the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

1,3,4-Oxadiazoles can be synthesized from this compound through cyclization with various reagents, such as carboxylic acids, acid chlorides, or carbon disulfide in the presence of an oxidizing agent.[1][13][14][15][16]

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (for acidification)

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared, and this compound is added.

  • Carbon disulfide is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then refluxed for 8-12 hours. The completion of the reaction can be monitored by TLC.

  • The solvent is removed under reduced pressure, and the residue is dissolved in water.

  • The solution is acidified with dilute hydrochloric acid to precipitate the crude product.

  • The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-(1-(2,3-dimethylphenoxy)ethyl)-1,3,4-oxadiazole-2-thiol.

Table 1: Representative Quantitative Data for 1,3,4-Oxadiazole Synthesis

CompoundStarting HydrazideReagentYield (%)Melting Point (°C)Reference
5-(1-(4-Bromophenoxy)ethyl)-1,3,4-oxadiazole-2-thiol2-(4-Bromophenoxy)propanohydrazideCS₂/KOH~85150-152Based on analogous reactions[17]
2-Amino-5-aryl-1,3,4-oxadiazolesAryl hydrazidesCyanogen bromide70-85Varies[14]
Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

The synthesis of 1,3,4-thiadiazoles from this compound can be achieved by reacting it with carbon disulfide in a basic medium, followed by cyclization.[18][19][20]

Materials:

  • This compound

  • Aryl or alkyl isothiocyanate

  • A suitable solvent (e.g., ethanol, DMF)

  • A dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid)

Procedure:

  • This compound is dissolved in a suitable solvent, and an equimolar amount of the appropriate isothiocyanate is added.

  • The mixture is refluxed for several hours to form the corresponding thiosemicarbazide intermediate.

  • After cooling, the thiosemicarbazide is collected and dried.

  • The thiosemicarbazide is then added to a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid at a low temperature.

  • The mixture is stirred at room temperature or gently heated to effect cyclization.

  • The reaction mixture is then poured onto crushed ice, and the precipitated solid is filtered, washed with water, and recrystallized to yield the desired 5-(1-(2,3-dimethylphenoxy)ethyl)-1,3,4-thiadiazol-2-amine derivative.

Table 2: Representative Quantitative Data for 1,3,4-Thiadiazole Synthesis

CompoundStarting HydrazideReagentYield (%)Melting Point (°C)Reference
2-Anilino-5-(1-(2,3-dimethylphenoxy)ethyl)-1,3,4-thiadiazoleThis compoundPhenyl isothiocyanate>70VariesBased on analogous reactions[18]
2-Amino-5-substituted-1,3,4-thiadiazolesSubstituted thiosemicarbazidesConc. H₂SO₄60-80Varies[19]
Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

1,2,4-Triazoles can be synthesized from the intermediate thiosemicarbazide, which is then cyclized in the presence of a base.[4][5][21][22][23]

Materials:

  • Potassium dithiocarbazinate (prepared from this compound, CS₂, and KOH)

  • Hydrazine hydrate

  • Water

Procedure:

  • First, prepare the potassium dithiocarbazinate by reacting this compound with carbon disulfide in the presence of potassium hydroxide in ethanol.

  • The isolated potassium salt is then refluxed with an excess of hydrazine hydrate in water for several hours.

  • The evolution of hydrogen sulfide gas indicates the progress of the reaction.

  • After completion, the reaction mixture is cooled and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the triazole.

  • The product is filtered, washed with water, and recrystallized to obtain pure 4-amino-5-(1-(2,3-dimethylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol.

Table 3: Representative Quantitative Data for 1,2,4-Triazole Synthesis

CompoundStarting MaterialReagentYield (%)Melting Point (°C)Reference
4-Amino-5-substituted-4H-1,2,4-triazole-3-thiolsPotassium dithiocarbazinatesHydrazine hydrate75-90VariesBased on analogous reactions[23]
3,5-Disubstituted-1,2,4-triazolesThiosemicarbazidesBase (e.g., NaOH, NaOEt)65-85Varies[23]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis of the target heterocyclic compounds from this compound.

Synthesis_Workflow A 2-(2,3-Dimethylphenoxy) propanoic Acid B Ester Intermediate A->B Esterification C 2-(2,3-Dimethylphenoxy) propanohydrazide B->C Hydrazinolysis D 1,3,4-Oxadiazoles C->D CS2/KOH then Acidification E Thiosemicarbazide Intermediate C->E R-NCS H Potassium Dithiocarbazinate C->H CS2/KOH F 1,3,4-Thiadiazoles E->F Dehydrating Agent (Acid) G 1,2,4-Triazoles E->G Base H->G Hydrazine Hydrate Oxadiazole_Synthesis Hydrazide 2-(2,3-Dimethylphenoxy) propanohydrazide Intermediate Potassium (2-(1-(2,3-dimethylphenoxy)propanoyl)) hydrazine-1-carbodithioate Hydrazide->Intermediate Reaction with Reagents CS2, KOH Ethanol Product 5-(1-(2,3-Dimethylphenoxy)ethyl) -1,3,4-oxadiazole-2-thiol Intermediate->Product Cyclization & Acidification Cyclization Reflux Thiadiazole_Triazole_Synthesis Hydrazide 2-(2,3-Dimethylphenoxy) propanohydrazide Thiosemicarbazide Thiosemicarbazide Intermediate Hydrazide->Thiosemicarbazide + R-NCS Thiadiazole 1,3,4-Thiadiazole Thiosemicarbazide->Thiadiazole Acidic Cyclization Triazole 1,2,4-Triazole Thiosemicarbazide->Triazole Basic Cyclization

References

Application Notes and Protocols: 2-(2,3-Dimethylphenoxy)propanohydrazide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,3-Dimethylphenoxy)propanohydrazide is a member of the phenoxy hydrazide class of compounds, which has garnered interest in agrochemical research due to the diverse biological activities exhibited by related structures. While specific data on this particular molecule is not extensively available in public literature, this document provides a representative overview of its potential applications and the experimental protocols that would be employed to evaluate its efficacy as a potential herbicide. The methodologies and data presented are based on established practices for testing analogous compounds in the field of agrochemical discovery.

The core structure, a substituted phenoxyalkanoic acid derivative, is common in a number of commercial herbicides. These compounds often act by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species, or by inhibiting key plant enzymes. The introduction of a hydrazide moiety can influence the compound's polarity, solubility, and interaction with biological targets, potentially leading to novel modes of action or improved efficacy.

These notes will detail the potential herbicidal applications of this compound, provide protocols for its evaluation, and present representative data in a structured format.

Quantitative Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for the herbicidal activity of this compound against a panel of common agricultural weeds. This data is intended to be illustrative of the results that would be generated during an initial screening campaign.

Table 1: Pre-Emergence Herbicidal Activity

Weed SpeciesCommon NameApplication Rate (g/ha)Growth Inhibition (%)
Echinochloa crus-galliBarnyardgrass15085
30095
Setaria faberiGiant Foxtail15082
30092
Abutilon theophrastiVelvetleaf15075
30088
Amaranthus retroflexusRedroot Pigweed15090
30098

Table 2: Post-Emergence Herbicidal Activity

Weed SpeciesCommon NameApplication Rate (g/ha)Injury Rating (1-10)¹
Echinochloa crus-galliBarnyardgrass1507
3009
Setaria faberiGiant Foxtail1507
3008
Abutilon theophrastiVelvetleaf1506
3008
Amaranthus retroflexusRedroot Pigweed1508
3009

¹Injury rating on a scale of 1 to 10, where 1 = no effect and 10 = complete plant death.

Table 3: Crop Safety Evaluation

Crop SpeciesCommon NameApplication Rate (g/ha)Phytotoxicity Rating (1-10)²
Zea maysCorn3002
6003
Glycine maxSoybean3001
6002
Triticum aestivumWheat3002
6004

²Phytotoxicity rating on a scale of 1 to 10, where 1 = no visible injury and 10 = complete crop death.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis of the title compound.

Materials:

  • Methyl 2-(2,3-dimethylphenoxy)propanoate

  • Hydrazine hydrate (80%)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • Dissolve methyl 2-(2,3-dimethylphenoxy)propanoate (1 equivalent) in methanol in a round-bottom flask.

  • Add hydrazine hydrate (3-4 equivalents) to the solution dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting solid precipitate and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Dry the purified product under vacuum.

Protocol 2: Pre-Emergence Herbicidal Activity Assay

This protocol details the evaluation of herbicidal activity when the compound is applied to the soil before weed emergence.

Materials:

  • Seeds of target weed species

  • Potting soil mix

  • Pots or trays

  • This compound

  • Solvent (e.g., acetone) and surfactant

  • Spray chamber

  • Controlled environment growth chamber

Procedure:

  • Fill pots or trays with potting soil mix.

  • Sow seeds of the target weed species at a uniform depth.

  • Prepare a stock solution of this compound in a suitable solvent with a surfactant.

  • Prepare serial dilutions to achieve the desired application rates.

  • Apply the test solutions uniformly to the soil surface using a spray chamber.

  • Include a solvent/surfactant-only control and a positive control (a commercial herbicide).

  • Place the treated pots/trays in a growth chamber with controlled temperature, humidity, and light conditions.

  • Water the pots/trays as needed.

  • After 14-21 days, assess the percentage of growth inhibition compared to the untreated control.

Protocol 3: Post-Emergence Herbicidal Activity Assay

This protocol describes the evaluation of herbicidal activity when the compound is applied to emerged weeds.

Materials:

  • Target weed species grown to the 2-3 leaf stage

  • Pots

  • This compound

  • Solvent (e.g., acetone) and surfactant

  • Spray chamber

  • Controlled environment growth chamber

Procedure:

  • Grow the target weed species in pots until they reach the 2-3 leaf stage.

  • Prepare a stock solution and serial dilutions of this compound as described in Protocol 2.

  • Apply the test solutions to the foliage of the weeds using a spray chamber, ensuring uniform coverage.

  • Include appropriate controls as in the pre-emergence assay.

  • Return the treated plants to the growth chamber.

  • After 14-21 days, visually assess the herbicidal injury using a rating scale (e.g., 1-10, where 1 is no effect and 10 is complete kill).

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Herbicidal Screening cluster_evaluation Evaluation synthesis Synthesis of this compound pre_emergence Pre-Emergence Assay synthesis->pre_emergence post_emergence Post-Emergence Assay synthesis->post_emergence data_collection Data Collection (% Inhibition, Injury Rating) pre_emergence->data_collection post_emergence->data_collection sar_analysis Structure-Activity Relationship Analysis data_collection->sar_analysis hypothetical_moa compound This compound target_enzyme Target Enzyme (e.g., Acetolactate Synthase) compound->target_enzyme Inhibition pathway Amino Acid Biosynthesis Pathway target_enzyme->pathway Blocks growth_inhibition Inhibition of Plant Growth pathway->growth_inhibition Leads to

Application Note: Quantitative Analysis of 2-(2,3-Dimethylphenoxy)propanohydrazide in Research Samples

Author: BenchChem Technical Support Team. Date: November 2025

AN-02834

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed analytical protocol for the quantitative determination of 2-(2,3-Dimethylphenoxy)propanohydrazide using High-Performance Liquid Chromatography (HPLC) with UV detection. An alternative, high-sensitivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is also discussed. These methodologies are applicable for the quantification of this compound in bulk substance or simple formulations, and can be adapted for various research samples.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. This application note details a robust HPLC-UV method developed for this purpose, providing a reliable and accessible approach for most analytical laboratories.

Analytical Methods

A primary method based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is presented as the principal analytical technique. Additionally, an alternative LC-MS/MS method is outlined for applications requiring lower detection limits and higher selectivity.

Primary Method: RP-HPLC with UV Detection

This method separates this compound from potential impurities on a C18 stationary phase, followed by quantification using a UV detector.

Alternative Method: LC-MS/MS

For bioanalytical applications or trace-level quantification, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This technique offers superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

Experimental Protocols

Protocol for RP-HPLC-UV Method

3.1.1. Materials and Reagents

  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and autosampler vials

3.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A quaternary or binary HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 275 nm (based on typical phenoxy chromophore absorbance)

  • Run Time: 15 minutes

3.1.3. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the mobile phase (at initial conditions, 20% B) to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

3.1.4. Sample Preparation (for Bulk Substance)

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in a 10 mL volumetric flask with methanol.

  • Dilute a portion of this solution with the mobile phase to fall within the calibration curve range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Perform a linear regression analysis on the calibration curve.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

The described HPLC-UV method should be validated in accordance with ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes the typical acceptance criteria and expected performance data for this type of assay.

Table 1: Summary of Quantitative Performance Data

ParameterAcceptance CriteriaExpected Performance
Linearity (R²) R² ≥ 0.995> 0.998
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (% RSD) Intraday: ≤ 2%Interday: ≤ 3%Intraday: < 1.5%Interday: < 2.5%
Limit of Detection (LOD) S/N ratio ≥ 3:1~0.3 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10:1~1.0 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99.5%

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between key method validation parameters.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage sample Sample Receipt sample_prep Sample Preparation (Weighing, Dissolution, Dilution) sample->sample_prep ref_std Reference Standard Preparation cal_std Calibration Standards Preparation ref_std->cal_std hplc HPLC-UV Instrument Setup sample_prep->hplc cal_std->hplc sequence Sequence Run (Standards & Samples) hplc->sequence data_acq Data Acquisition sequence->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation (y=mx+c) integration->calibration quantification Concentration Calculation integration->quantification calibration->quantification report Final Report quantification->report

Caption: General experimental workflow for the quantification of this compound.

G cluster_accuracy_precision Assay Performance cluster_sensitivity Sensitivity cluster_fundamentals Fundamental Characteristics mv Method Validation accuracy Accuracy (% Recovery) mv->accuracy precision Precision (% RSD) mv->precision lod Limit of Detection (LOD) mv->lod loq Limit of Quantification (LOQ) mv->loq specificity Specificity mv->specificity linearity Linearity & Range mv->linearity robustness Robustness mv->robustness loq->lod linearity->loq

Caption: Logical relationship of key parameters in an analytical method validation process.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2,3-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2,3-Dimethylphenoxy)propanohydrazide is a chemical entity of interest in pharmaceutical research and development. A reliable and robust analytical method is crucial for its quantification in various matrices, including bulk drug substance, formulated products, and biological samples. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is intended as a starting point for further optimization and validation according to specific analytical needs.

Due to the presence of a polar hydrazide functional group, challenges in chromatographic retention on conventional non-polar stationary phases may arise.[1][2][3] This protocol provides a baseline methodology using a standard C18 column and outlines strategies for method development and troubleshooting to achieve optimal separation and quantification. Reversed-phase HPLC is a widely used technique in the pharmaceutical industry due to its versatility and compatibility with a broad range of analytes.[4][5]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System Equilibration Column Equilibration HPLC_System->Equilibration Equilibration->Injection Chrom_Run Chromatographic Run Injection->Chrom_Run Detection UV Detection Chrom_Run->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Report Report Generation Peak_Integration->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Detailed Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, autosampler, and column oven.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: HPLC grade formic acid or trifluoroacetic acid (TFA).

  • Standard: A well-characterized reference standard of this compound.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

2. Chromatographic Conditions

The following table summarizes the recommended starting chromatographic conditions. These parameters may require optimization depending on the specific column and HPLC system used.

ParameterRecommended Condition
Stationary Phase C18 (5 µm, 4.6 x 150 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm (or optimal wavelength determined by UV scan)
Run Time 20 minutes

3. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to appropriate concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a bulk drug substance, a procedure similar to the standard stock solution preparation can be followed. For formulated products, extraction and filtration steps may be necessary.

4. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The following parameters are recommended:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)

5. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure no interfering peaks are present.

  • Perform five replicate injections of a working standard solution (e.g., 25 µg/mL) to assess system suitability.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After the analytical run, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) before storage.

6. Data Analysis

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Integrate the peak area of the analyte in both the standards and samples.

  • Construct a linear regression calibration curve of peak area versus concentration for the standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of this compound in the samples using the calibration curve.

Method Development and Troubleshooting

The polar nature of the hydrazide group may lead to poor retention on a standard C18 column.[1][2] If inadequate retention is observed, consider the following modifications:

  • Use of a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.[6]

  • Aqueous Normal Phase (ANP) Chromatography: This technique can be effective for the analysis of very polar compounds.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another alternative for separating highly polar compounds.[6]

  • Ion-Pairing Chromatography: The use of ion-pairing reagents can enhance the retention of polar, ionizable compounds, though it may lead to longer equilibration times and is often not compatible with mass spectrometry.[2][4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analyte's properties and the selection of the HPLC method.

Method_Selection Analyte This compound Properties Properties: - Aromatic (UV active) - Polar (Hydrazide group) Analyte->Properties Method Chosen Method: Reversed-Phase HPLC Properties->Method Considerations Key Considerations: - Potential for low retention - Need for method optimization Properties->Considerations Rationale Rationale: - Versatility - Common in Pharma - Good starting point Method->Rationale Solutions Potential Solutions: - Polar-embedded column - HILIC / ANP - Mobile phase optimization Considerations->Solutions

Caption: Rationale for HPLC method selection for this compound.

References

Application Notes and Protocols for Bioassays to Evaluate 2-(2,3-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2,3-Dimethylphenoxy)propanohydrazide is a novel chemical entity belonging to the hydrazide class of compounds. Hydrazides are characterized by a nitrogen-nitrogen single bond and are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects.[1][2][3][4] The biological activities of hydrazide derivatives are often attributed to their ability to chelate metal ions or interact with various enzymatic targets. Given the therapeutic potential of this chemical class, a systematic evaluation of this compound's efficacy is warranted.

These application notes provide a comprehensive set of protocols for preliminary in vitro screening of this compound to determine its potential cytotoxic, antimicrobial, and anti-inflammatory activities. In vitro assays are crucial first steps in drug discovery, offering a controlled environment to assess the biological effects of a compound at the cellular and molecular level before proceeding to more complex in vivo studies.[5][6]

General Workflow for Efficacy Testing

The following diagram outlines the general workflow for the initial bioassays to test the efficacy of the target compound.

General_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Interpretation cluster_2 Phase 3: Secondary & Mechanistic Assays Compound_Preparation Prepare Stock Solution of This compound Cytotoxicity_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) Compound_Preparation->Cytotoxicity_Assay Antimicrobial_Screening Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Compound_Preparation->Antimicrobial_Screening Anti_inflammatory_Assay In Vitro Anti-inflammatory Assay (e.g., COX Inhibition) Compound_Preparation->Anti_inflammatory_Assay Data_Analysis Determine IC50/MIC Values Cytotoxicity_Assay->Data_Analysis Antimicrobial_Screening->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Hit_Identification Identify Promising Activities Data_Analysis->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action

Caption: General workflow for the initial screening of this compound.

I. Cell Viability and Cytotoxicity Assay

Application Note:

The initial assessment of any novel compound involves determining its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5] This assay helps to determine the concentration range at which the compound exhibits cytotoxic effects, which is crucial for interpreting the results of other bioassays and for identifying potential anticancer properties.

Experimental Protocol: MTT Assay

1. Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK-293)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

2. Cell Culture:

  • Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using trypsin-EDTA when they reach 80-90% confluency.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound.

  • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 24, 48, or 72 hours.

4. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Compound Concentration (µM)% Cell Viability (Cancer Cell Line)% Cell Viability (Normal Cell Line)
0 (Control)100100
1
10
50
100
IC50 (µM)

II. Antimicrobial Susceptibility Testing

Application Note:

Hydrazide-containing compounds have been reported to possess significant antimicrobial activity.[3][7] A primary screening for antimicrobial efficacy can be performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay

1. Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well plates

  • Spectrophotometer or microplate reader

2. Inoculum Preparation:

  • Grow the microbial strains overnight in their respective broths.

  • Dilute the microbial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Compound Dilution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

4. Assay Procedure:

  • Add the prepared microbial inoculum to each well containing the serially diluted compound.

  • Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

5. MIC Determination:

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

  • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits microbial growth by ≥90% compared to the positive control.

Data Presentation:

Microbial StrainMIC (µg/mL) of this compound
Staphylococcus aureus
Escherichia coli
Candida albicans

Potential Mechanism of Antimicrobial Action

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by an antimicrobial agent, such as interference with cell wall synthesis.

Antimicrobial_Pathway Precursors Cell Wall Precursors Enzymes Transpeptidases/ Transglycosylases Precursors->Enzymes Crosslinking Peptidoglycan Cross-linking Enzymes->Crosslinking Cell_Wall Stable Cell Wall Crosslinking->Cell_Wall Compound 2-(2,3-Dimethylphenoxy) propanohydrazide Compound->Enzymes

Caption: Hypothetical inhibition of bacterial cell wall synthesis.

III. In Vitro Anti-inflammatory Assay

Application Note:

Some hydrazide derivatives have demonstrated anti-inflammatory properties. A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. An in vitro COX inhibition assay can be used as a preliminary screen for the anti-inflammatory potential of this compound.

Experimental Protocol: COX Inhibition Assay

1. Materials:

  • This compound

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (commercially available)

  • Microplate reader

2. Assay Procedure (based on a typical commercial kit):

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, add the reaction buffer, heme, and the COX-1 or COX-2 enzyme.

  • Add the test compound at various concentrations or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Pre-incubate the mixture according to the kit's instructions.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for the recommended time.

  • Add a solution to stop the reaction and develop the color.

  • Measure the absorbance at the specified wavelength.

3. Data Analysis:

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX enzyme activity.

Data Presentation:

Compound Concentration (µM)% COX-1 Inhibition% COX-2 Inhibition
0 (Control)00
1
10
50
100
IC50 (µM)

COX Signaling Pathway

The diagram below illustrates the role of COX enzymes in the inflammatory response.

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Compound 2-(2,3-Dimethylphenoxy) propanohydrazide Compound->COX_Enzymes

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

References

Application Notes and Protocols: 2-(2,3-Dimethylphenoxy)propanohydrazide as a Potential Plant Growth Regulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,3-Dimethylphenoxy)propanohydrazide is a synthetic organic compound whose potential as a plant growth regulator is an area of active research interest. Its chemical structure, featuring a phenoxy group, suggests a possible interaction with plant hormonal pathways, particularly those governed by auxins. Phenoxy compounds are known to mimic the natural plant hormone indole-3-acetic acid (IAA), which plays a crucial role in cell elongation, division, and differentiation.[1][2] The presence of the propanohydrazide moiety may modulate its activity, potentially offering unique regulatory effects compared to existing phenoxy-based herbicides and growth promoters.

These application notes provide a theoretical framework and practical protocols for investigating the potential of this compound as a plant growth regulator. The information is intended to guide researchers in the systematic evaluation of this compound's biological activity and its mechanism of action in plants.

Proposed Mechanism of Action: An Auxin Agonist Model

Based on its structural similarity to phenoxyacetic acid herbicides, it is hypothesized that this compound acts as an auxin agonist.[2] In this model, the compound binds to auxin receptors, such as the TIR1/AFB protein complex, initiating a signaling cascade that mimics the effects of natural auxins.[3][4][5]

At the molecular level, the binding of an auxin or its mimic to the TIR1/AFB receptor complex promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[3][4][6] The degradation of these repressors releases Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of downstream genes, thereby activating their expression.[3][4] The products of these genes are involved in various aspects of plant growth and development, including cell wall modification, cell division, and vascular tissue formation.

Auxin Signaling Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm / Nucleus Compound This compound Receptor TIR1/AFB Complex Compound->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes binding to Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF_inactive Inactive ARF Aux_IAA->ARF_inactive Represses ARF_active Active ARF ARF_inactive->ARF_active Release of Repression Auxin_Response_Genes Auxin Response Genes ARF_active->Auxin_Response_Genes Activates Transcription Growth_Response Plant Growth Response (Cell Elongation, Division) Auxin_Response_Genes->Growth_Response Leads to

Caption: Proposed signaling pathway for this compound.

Data Presentation

The following table provides a template for summarizing quantitative data from the experimental protocols described below. This structured format allows for easy comparison of the effects of different concentrations of the test compound.

Treatment Concentration (µM)Germination Rate (%)Mean Shoot Length (cm)Mean Root Length (cm)Fresh Weight (g)Dry Weight (g)
0 (Control)
1
10
50
100
250

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential method for the synthesis of this compound, adapted from a similar synthesis of 2-(4-bromophenoxy)propanohydrazide.[7]

Materials:

  • Methyl 2-(2,3-dimethylphenoxy)propanoate

  • Hydrazine hydrate (80%)

  • Methanol

  • Standard laboratory glassware for reflux and recrystallization

Procedure:

  • Dissolve methyl 2-(2,3-dimethylphenoxy)propanoate in methanol in a round-bottom flask.

  • Slowly add hydrazine hydrate to the stirred solution.

  • Set up the apparatus for reflux and heat the reaction mixture. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Pour the concentrated reaction mixture into cold water to precipitate the crude product.

  • Filter the solid product and wash it with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Synthesis_Workflow start Start dissolve Dissolve Ester in Methanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux Reaction Mixture add_hydrazine->reflux concentrate Concentrate Mixture reflux->concentrate precipitate Precipitate in Cold Water concentrate->precipitate filter_wash Filter and Wash Product precipitate->filter_wash recrystallize Recrystallize Product filter_wash->recrystallize characterize Characterize Product recrystallize->characterize end End characterize->end

Caption: Workflow for the synthesis of the target compound.

Protocol 2: Seed Germination and Early Seedling Growth Assay

This assay evaluates the effect of the compound on seed germination and early seedling development.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or radish)

  • Petri dishes with filter paper

  • This compound stock solution

  • Distilled water (control)

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a series of dilutions of the test compound in distilled water (e.g., 1, 10, 50, 100, 250 µM).

  • Place two layers of filter paper in each petri dish and moisten with the respective test solutions or distilled water (control).

  • Place a defined number of seeds (e.g., 50) on the filter paper in each dish.

  • Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After a set period (e.g., 7 days), count the number of germinated seeds to calculate the germination rate.

  • Measure the shoot and root length of a subset of seedlings from each treatment.

  • Determine the fresh weight of the seedlings.

  • Dry the seedlings in an oven at 60°C until a constant weight is achieved to determine the dry weight.

Seed_Germination_Workflow start Start prepare_solutions Prepare Test Solutions start->prepare_solutions setup_petri Setup Petri Dishes with Filter Paper prepare_solutions->setup_petri add_seeds Add Seeds setup_petri->add_seeds incubate Incubate in Growth Chamber add_seeds->incubate collect_data Collect Data: Germination Rate, Length, Weight incubate->collect_data analyze Analyze Results collect_data->analyze end End analyze->end

Caption: Workflow for the seed germination and seedling growth assay.

Protocol 3: Root Elongation Assay

This assay specifically focuses on the effect of the compound on root growth, a process highly sensitive to auxin concentrations.

Materials:

  • Pre-germinated seedlings of a model plant

  • Square petri dishes or agar plates containing plant growth medium (e.g., Murashige and Skoog medium)

  • This compound

  • Growth chamber

Procedure:

  • Prepare agar plates containing different concentrations of the test compound.

  • Transfer pre-germinated seedlings with a consistent root length onto the agar plates.

  • Orient the plates vertically in a growth chamber to allow for gravitropic root growth.

  • Mark the position of the root tip at the time of transfer.

  • After a defined period (e.g., 5-7 days), measure the new root growth from the marked position.

  • Record any changes in root morphology, such as increased lateral root formation or root hair development.

Root_Elongation_Workflow start Start prepare_plates Prepare Agar Plates with Compound start->prepare_plates transfer_seedlings Transfer Pre-germinated Seedlings prepare_plates->transfer_seedlings incubate_vertically Incubate Vertically transfer_seedlings->incubate_vertically measure_growth Measure Root Elongation incubate_vertically->measure_growth analyze Analyze Results measure_growth->analyze end End analyze->end

Caption: Workflow for the root elongation assay.

Protocol 4: Callus Induction and Proliferation Assay

This in vitro assay assesses the compound's ability to stimulate cell division and differentiation in plant tissue culture.

Materials:

  • Explants from a suitable plant species (e.g., tobacco, carrot)

  • Callus induction medium (e.g., MS medium supplemented with a cytokinin)

  • This compound

  • Sterile tissue culture vessels

  • Laminar flow hood

  • Growth chamber

Procedure:

  • Prepare callus induction medium containing various concentrations of the test compound.

  • Under sterile conditions in a laminar flow hood, excise explants from the source plant material.

  • Place the explants onto the prepared medium in the tissue culture vessels.

  • Seal the vessels and incubate them in a growth chamber under controlled conditions.

  • After several weeks, observe the explants for callus formation.

  • Measure the fresh and dry weight of the callus to quantify the proliferative effect of the compound.

Callus_Culture_Workflow start Start prepare_media Prepare Callus Media with Compound start->prepare_media excise_explants Excise Explants prepare_media->excise_explants culture_explants Culture Explants on Media excise_explants->culture_explants incubate Incubate in Growth Chamber culture_explants->incubate measure_callus Measure Callus Growth incubate->measure_callus analyze Analyze Results measure_callus->analyze end End analyze->end

Caption: Workflow for the callus induction and proliferation assay.

Conclusion

The structural characteristics of this compound suggest its potential as a novel plant growth regulator with an auxin-like mode of action. The protocols outlined in these application notes provide a comprehensive framework for the systematic investigation of this compound's effects on various aspects of plant growth and development. The results of these studies will be crucial in determining its potential for applications in agriculture, horticulture, and plant biotechnology. It is imperative that the proposed activities and mechanisms are validated through rigorous empirical testing.

References

Application Notes and Protocols for In Vitro Bioactivity Assessment of Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the bioactivity of hydrazide and hydrazone derivatives. The protocols cover key in vitro assays for evaluating antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.

Antioxidant Activity Assessment

Hydrazide compounds are frequently evaluated for their antioxidant properties, as they can donate hydrogen atoms or electrons to neutralize free radicals. Common assays include the DPPH, ABTS, and FRAP methods.

Experimental Protocols

1.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[1] The DPPH radical is a stable free radical that shows a deep purple color with maximum absorbance around 517 nm.[1][2] When it reacts with an antioxidant, it is reduced to the yellow-colored DPPH-H, causing a decrease in absorbance.[1]

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • Test Hydrazide Compounds

    • Positive Control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate or spectrophotometer cuvettes

    • Spectrophotometer

  • Procedure:

    • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution protected from light.[1]

    • Sample Preparation: Dissolve the hydrazide compounds and the positive control in a suitable solvent (e.g., methanol, DMSO) to prepare stock solutions. From these, create a series of dilutions.[1]

    • Reaction Setup: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add an equal volume of the 0.1 mM DPPH working solution to each well to initiate the reaction.[1] A blank well should contain only the solvent.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2][3]

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.[4] The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.[4]

1.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the relative ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Reagents and Materials:

    • ABTS solution (7 mM)

    • Potassium persulfate (2.45 mM or 140 mM as cited in different sources)[5]

    • Test Hydrazide Compounds

    • Positive Control (e.g., Trolox)

    • Phosphate Buffered Saline (PBS) or water

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • ABTS•+ Solution Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]

    • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., water, ethanol) to obtain an absorbance of approximately 0.70-1.00 at 734 nm.[5][6]

    • Reaction Setup: Add 100 µL of the diluted ABTS•+ reagent to 100 µL of the sample solution in a 96-well microplate.[5]

    • Incubation: Incubate the mixture at room temperature for 6-30 minutes.[5][6]

    • Measurement: Measure the absorbance at 734 nm.

    • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

1.1.3 Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[7][8]

  • Reagents and Materials:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM)

    • Test Hydrazide Compounds

    • Standard: Ferrous sulfate (FeSO₄) or Trolox

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Standard Curve: Prepare a series of dilutions of the ferrous standard (e.g., 0-20 nmol/well).[7]

    • Reaction Setup: Add a small volume of the test sample or standard to the wells of a 96-well plate. Then, add a larger volume (e.g., 190 µL) of the FRAP reagent to each well.[7]

    • Incubation: Incubate the plate at 37°C. Absorbance can be measured kinetically over 60 minutes or as an endpoint reading after a set time.[7]

    • Measurement: Measure the absorbance at 593 nm.[9]

    • Calculation: The antioxidant capacity of the sample is determined by comparing its absorbance change to that of the ferrous standard curve. Results are typically expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g of compound).

Data Presentation: Antioxidant Activity
Compound TypeAssayIC50 (µM) / ActivityReference
Pyrrole-based hydrazide-hydrazone (5b)ABTS35.77% scavenging at 31 µM[6][10]
Fused azaisocytosine acetohydrazide (10)H₂O₂ ScavengingIC50 = 34.6 µM[11]
Fused azaisocytosine acetohydrazide (9)H₂O₂ ScavengingIC50 = 45.4 µM[11]
Benzimidazolehydrazone (6)DPPH2000 µmolTE/g[12]
Benzimidazolehydrazone (8)DPPH70000 µmolTE/g[12]
Benzimidazolehydrazone (9)DPPH28000 µmolTE/g[12]

Visualization: Antioxidant Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Hydrazide Compound Mix Mix Compound/ Control with DPPH Compound->Mix DPPH_sol DPPH Radical Solution (0.1mM) DPPH_sol->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum Prepare Standard Inoculum (0.5 McF) Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate Plate Prepare 96-Well Plate with Broth Dilute Perform 2-Fold Serial Dilutions in Plate Plate->Dilute Compound Prepare Compound Stock Solution Compound->Dilute Dilute->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Visually Inspect for Turbidity/Growth Incubate->Read Determine Determine MIC Value Read->Determine G Compound Hydrazide Compound Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Bax->Mito Promotes Permeability Bcl2->Mito Inhibits Permeability Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis G cluster_nuc Inside Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Phosphorylation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Compound Hydrazide Compound Compound->IKK Inhibits

References

Troubleshooting & Optimization

optimizing the reaction yield of 2-(2,3-Dimethylphenoxy)propanohydrazide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of 2-(2,3-Dimethylphenoxy)propanohydrazide. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve reaction efficiency and yield.

The synthesis of this compound is typically achieved in a two-step process. The first step involves a Williamson ether synthesis to create an ester intermediate, which is then converted to the final hydrazide product through hydrazinolysis.

G Overall Synthesis Workflow for this compound cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrazinolysis Reactant1 2,3-Dimethylphenol + Ethyl 2-bromopropionate Base Base (e.g., K2CO3) Solvent (e.g., Acetone) Reactant1->Base Heat/Reflux Product1 Intermediate: Ethyl 2-(2,3-dimethylphenoxy)propanoate Base->Product1 Reactant2 Hydrazine Hydrate (NH2NH2·H2O) Solvent (e.g., Ethanol) Product1->Reactant2 Heat/Reflux Product2 Final Product: This compound Reactant2->Product2 G Troubleshooting Flowchart for Low Yield Start Low Reaction Yield Detected Step_Check Which step has low yield? Start->Step_Check Step1_Issues Step 1 Issues (Ester Formation) Step_Check->Step1_Issues Step 1 Step2_Issues Step 2 Issues (Hydrazide Formation) Step_Check->Step2_Issues Step 2 Base_Check Is the base (K2CO3) anhydrous and of sufficient quantity? Step1_Issues->Base_Check No Hydrazine_Check Is Hydrazine Hydrate in sufficient excess (e.g., 5-10 eq)? Step2_Issues->Hydrazine_Check No Solvent_Check1 Is the solvent (e.g., Acetone) 'anhydrous? Base_Check->Solvent_Check1 Yes Solution_Base Solution: Use freshly dried K2CO3. Ensure >2 equivalents. Base_Check->Solution_Base No Temp_Check1 Was the reaction refluxed long enough? Solvent_Check1->Temp_Check1 Yes Solution_Solvent1 Solution: Use anhydrous solvent. Solvent_Check1->Solution_Solvent1 No Solution_Temp1 Solution: Increase reflux time and monitor via TLC. Temp_Check1->Solution_Temp1 No Temp_Check2 Was the reflux temperature adequate and time sufficient? Hydrazine_Check->Temp_Check2 Yes Solution_Hydrazine Solution: Increase equivalents of Hydrazine Hydrate. Hydrazine_Check->Solution_Hydrazine No Isolation_Check Was the product lost during isolation/ workup? Temp_Check2->Isolation_Check Yes Solution_Temp2 Solution: Increase reflux time to 6-12 hours. Monitor TLC. Temp_Check2->Solution_Temp2 No Solution_Isolation Solution: Concentrate mixture, pour into ice water, or use extraction. Isolation_Check->Solution_Isolation Yes G Parameter Interdependencies and Their Effect on Reaction Outcome cluster_0 Controllable Parameters cluster_1 Intermediate Effects cluster_2 Final Outcomes Temp Temperature Rate Reaction Rate Temp->Rate + Time Time Completion Conversion % Time->Completion + Ratio Reagent Ratio Ratio->Rate + Side_Rxns Side Reactions Ratio->Side_Rxns - Solvent Solvent Choice Solvent->Rate Rate->Completion Rate->Side_Rxns + Yield Yield Completion->Yield Side_Rxns->Yield - Purity Purity Side_Rxns->Purity -

Technical Support Center: Synthesis of Propanohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of propanohydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing propanohydrazide derivatives?

A1: The two most prevalent methods for synthesizing propanohydrazide derivatives are:

  • From Propanoic Acid Esters: This involves the reaction of a methyl or ethyl propanoate derivative with hydrazine hydrate. The reaction is typically carried out by refluxing the ester with hydrazine hydrate in a solvent like ethanol.[1][2] This method is favored for its relatively mild conditions.

  • From Propanoyl Chlorides: This method involves the reaction of a propanoyl chloride derivative with hydrazine. This reaction is often rapid and can be violent, necessitating careful temperature control and slow, dropwise addition of the hydrazine to the acyl chloride solution at low temperatures.[3]

Q2: I am getting a very low yield in my propanohydrazide synthesis. What are the common causes and how can I troubleshoot this?

A2: Low yields are a frequent issue in chemical synthesis.[4] Here are some common causes and troubleshooting steps for propanohydrazide synthesis:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or increasing the reaction temperature.

  • Purity of Reagents: The purity of your starting materials, particularly the hydrazine hydrate, can significantly impact the yield. Ensure you are using high-purity reagents. The water content in hydrazine hydrate can be a factor.[4]

  • Sub-optimal Reaction Conditions: The solvent and temperature can greatly influence the reaction outcome. For reactions with esters, ensure the mixture is refluxing properly in a suitable solvent like ethanol.[1][5] For reactions with acyl chlorides, maintaining a low temperature (e.g., -75 to -68 °C) is crucial to prevent side reactions.[3]

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.[4] Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. During purification by recrystallization, choose a solvent system that provides good recovery. For column chromatography, select the appropriate stationary and mobile phases to ensure good separation and recovery.[1]

  • Side Reactions: The formation of by-products can consume your starting materials and reduce the yield of the desired propanohydrazide. See Q3 for more details on common side reactions.

Q3: What are the common side reactions I should be aware of during the synthesis of propanohydrazide derivatives?

A3: Several side reactions can occur, leading to impurities and lower yields. A significant one is the formation of a bis-acylhydrazide (a 1,2-diacylhydrazine) by-product.[3] This occurs when two molecules of the acyl chloride or ester react with one molecule of hydrazine.

To minimize the formation of this by-product, especially when using acyl chlorides, it is recommended to:

  • Use an excess of hydrazine.

  • Add the acyl chloride solution slowly and continuously to a dilute and well-stirred solution of hydrazine.[3]

  • Maintain a low reaction temperature throughout the addition.[3]

Another potential side reaction, particularly if your starting materials or solvents are not anhydrous, is the hydrolysis of the acyl chloride or ester back to the carboxylic acid.

Q4: How can I effectively purify my synthesized propanohydrazide derivative?

A4: The choice of purification method depends on the physical properties of your propanohydrazide derivative (e.g., solid or liquid) and the nature of the impurities. Common purification techniques include:

  • Recrystallization: This is a common and effective method for purifying solid propanohydrazide derivatives. The choice of solvent is critical for good recovery.

  • Column Chromatography: This technique is useful for purifying both solid and liquid products, especially for removing closely related impurities.[1] Silica gel is a common stationary phase, and the mobile phase can be a mixture of solvents like ethanol or methanol.[1]

  • Vacuum Distillation: For liquid propanohydrazide derivatives that are thermally stable, vacuum distillation can be an effective purification method.[1]

Q5: Are there any specific stability concerns with propanohydrazide derivatives?

A5: The stability of hydrazide derivatives can be influenced by factors such as pH and temperature. For instance, some related compounds show maximum stability in a slightly acidic to neutral pH range (pH 6-7). It's also important to note that an increase in temperature, while potentially increasing solubility, can also lead to decreased stability. Therefore, for long-term storage, it is advisable to store purified propanohydrazide derivatives in a cool, dry, and dark place.

Troubleshooting Guides

Low Yield Troubleshooting
Symptom Possible Cause Recommended Action
Low to no product formation (checked by TLC/NMR) Inactive reagentsCheck the purity and activity of starting materials, especially hydrazine hydrate.
Incorrect reaction temperatureFor ester-based synthesis, ensure the reaction is at a consistent reflux. For acyl chloride-based synthesis, maintain the recommended low temperature.[1][3]
Insufficient reaction timeMonitor the reaction by TLC and continue until the starting material is consumed.
Significant amount of starting material remains after the reaction Incomplete reactionExtend the reaction time or moderately increase the temperature.
Poor mixingEnsure efficient stirring, especially in heterogeneous mixtures.
Presence of significant by-products Sub-optimal addition of reagentsIn acyl chloride reactions, add the acyl chloride solution dropwise to an excess of hydrazine solution.[3]
Incorrect stoichiometryRe-evaluate the molar ratios of your reactants. An excess of hydrazine is often beneficial.
Low product recovery after work-up Inefficient extractionUse an appropriate extraction solvent and perform multiple extractions.
Product loss during purificationOptimize your recrystallization solvent system or chromatography conditions for better recovery.

Experimental Protocols

Synthesis of Propanohydrazide from Ethyl Propanoate

This protocol is a general guideline and may need to be optimized for specific derivatives.

Materials:

  • Ethyl propanoate derivative (1 equivalent)

  • Hydrazine hydrate (95-98%) (1.2 - 2 equivalents)[1]

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the ethyl propanoate derivative in absolute ethanol.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-4 hours.[1]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent and any unreacted starting materials under reduced pressure.

  • The crude product can then be purified by vacuum distillation, column chromatography, or recrystallization.[1]

Synthesis of Propanohydrazide from Propanoyl Chloride

This protocol requires careful handling due to the reactivity of acyl chlorides and the toxicity of hydrazine.

Materials:

  • Propanoyl chloride derivative (1 equivalent)

  • Hydrazine (anhydrous or hydrate) (at least 2 equivalents)

  • Anhydrous inert solvent (e.g., dichloromethane, diethyl ether)[3]

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, prepare a stirred, dilute solution of hydrazine in the anhydrous solvent.

  • Cool the hydrazine solution to a low temperature (e.g., -70 °C) using a dry ice/acetone bath.

  • Dissolve the propanoyl chloride derivative in the same anhydrous solvent and add it to the dropping funnel.

  • Add the propanoyl chloride solution dropwise to the cold, stirred hydrazine solution over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.[3]

  • After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional hour.

  • The reaction mixture can then be carefully quenched with water and the product extracted.

  • The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified.

Visualizations

experimental_workflow_ester start Start reactants Dissolve Ethyl Propanoate and Hydrazine Hydrate in Ethanol start->reactants reflux Reflux at 75-80°C (2-4 hours) reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Remove Solvent under Reduced Pressure monitor->workup Reaction Complete purify Purify Product (Distillation, Chromatography, or Recrystallization) workup->purify end End purify->end

Caption: Workflow for Propanohydrazide Synthesis from an Ester.

troubleshooting_low_yield start Low Yield of Propanohydrazide check_reaction Check Reaction Completion (TLC/NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains check_reagents Check Reagent Purity check_reaction->check_reagents Complete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time impure_reagents Impure Reagents check_reagents->impure_reagents Purity Issue check_workup Review Work-up and Purification Procedure check_reagents->check_workup Reagents Pure use_pure Use High-Purity Reagents impure_reagents->use_pure loss_during_workup Product Loss check_workup->loss_during_workup Inefficient check_side_reactions Analyze for Side Products check_workup->check_side_reactions Efficient optimize_workup Optimize Extraction and Purification Steps loss_during_workup->optimize_workup side_products_present Side Products Detected check_side_reactions->side_products_present Yes adjust_conditions Adjust Reaction Conditions (e.g., temperature, addition rate) side_products_present->adjust_conditions

Caption: Troubleshooting Logic for Low Yield in Synthesis.

References

troubleshooting guide for [specific assay] using 2-(2,3-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Carbonyl Quantification Assay

Welcome to the technical support center for the Carbonyl Quantification Assay Kit. This guide provides troubleshooting recommendations and answers to frequently asked questions regarding the use of 2-(2,3-Dimethylphenoxy)propanohydrazide for the colorimetric quantification of protein carbonyls, a key biomarker for oxidative stress.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the assay. For optimal results, please also refer to the detailed experimental protocol.

Q1: High background signal in my blank and control wells.

A1: High background can obscure true signal and is often related to contamination or incomplete washing.

  • Possible Cause 1: Incomplete removal of excess this compound. The hydrazide reagent absorbs light in a similar region to the final product.

    • Solution: Ensure thorough washing of the protein pellet after the derivatization step. Use the recommended wash buffer (e.g., ethanol:ethyl acetate) and ensure the pellet is fully resuspended during each wash. Increase the number of washes if necessary.[1]

  • Possible Cause 2: Contamination of reagents or samples. Reagents may become contaminated over time. Samples, particularly plasma or tissue homogenates, may contain interfering substances.

    • Solution: Use fresh, high-purity reagents. If samples contain significant amounts of nucleic acids, which can interfere with the assay, pretreatment with streptomycin sulfate is recommended.[2][3] Ensure that the homogenizing buffer does not contain components that can react with the hydrazide.

  • Possible Cause 3: Spectrophotometer or plate reader issue. The instrument may not be properly zeroed or may be reading incorrectly.

    • Solution: Ensure the plate reader is blanked correctly using the appropriate reagent blank (containing all components except the protein sample). Run a spectrum scan (250-600 nm) to check for unexpected absorbance peaks.[4]

Q2: Low or no signal in my samples, even in the positive control.

A2: Low signal suggests a problem with one of the key reaction steps or insufficient carbonyl content.

  • Possible Cause 1: Insufficient carbonyls in the sample. The level of oxidative stress in your samples may be below the detection limit of the assay.

    • Solution: Increase the amount of protein loaded per well. The recommended range is typically 0.5-2.0 mg of protein.[3] If possible, use a known positive control (e.g., protein treated with an oxidizing agent) to confirm the assay is working.

  • Possible Cause 2: Ineffective derivatization with this compound. The reaction between the hydrazide and the carbonyl groups may be incomplete.

    • Solution: Ensure the hydrazide solution is freshly prepared and has been stored correctly, protected from light.[3] Verify the pH of the reaction buffer is optimal for hydrazone formation (typically acidic). Check that the incubation time for this step is as recommended in the protocol (usually around 60 minutes in the dark).[5]

  • Possible Cause 3: Degradation of the final colored product. The hydrazone product may be unstable under your experimental conditions.

    • Solution: Read the plate as soon as possible after the final reaction step. Protect the plate from light throughout the procedure.

Q3: High variability between replicate wells.

A3: High variability often points to technical errors in pipetting or sample handling.

  • Possible Cause 1: Pipetting inconsistency. Small volumes of viscous solutions can be difficult to pipette accurately.

    • Solution: Use calibrated pipettes and appropriate tips. When pipetting viscous reagents like guanidine hydrochloride, aspirate and dispense slowly to ensure accuracy. It is recommended to use a multichannel pipette for adding reagents to minimize well-to-well variation.

  • Possible Cause 2: Incomplete resuspension of protein pellets. If the protein pellet is not fully dissolved, the amount of derivatized protein will vary between replicates.

    • Solution: Ensure the pellet is completely solubilized in the guanidine hydrochloride solution. This may require vortexing and/or gentle heating. After solubilization, centrifuge the samples to pellet any remaining insoluble debris before transferring the supernatant to the final assay plate.[6]

  • Possible Cause 3: "Edge effect" in the microplate. Wells on the outer edges of a 96-well plate can be subject to faster evaporation, leading to changes in reagent concentration.

    • Solution: Avoid using the outermost wells of the plate for samples. Instead, fill these wells with buffer or water to create a humidity barrier.

Data Presentation: Troubleshooting Reference

The following table provides a summary of key parameters and their acceptable ranges. Deviations from these ranges may indicate a problem.

ParameterRecommended RangePotential Issue if Deviated
Protein Concentration 1-10 mg/mLLow concentration can lead to signals below the detection limit.
Sample Volume 100 µL per wellInconsistent volumes lead to high replicate variability.
Absorbance Wavelength 360-385 nmIncorrect wavelength will result in low or no signal.[7]
Signal-to-Noise Ratio (SNR) > 3An SNR below 3 indicates that the signal is not reliably distinguishable from the background noise.[8]
Replicate %CV < 15%A high Coefficient of Variation indicates pipetting or sample handling errors.

Experimental Protocols

Protocol: Protein Carbonyl Quantification

This protocol outlines the key steps for quantifying protein carbonyls using this compound.

  • Sample Preparation:

    • Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., 50 mM MES or phosphate buffer, pH 6.7, with 1 mM EDTA) to a final protein concentration of 1-10 mg/mL.[2]

    • Centrifuge samples at 10,000 x g for 15 minutes at 4°C to remove debris.[2]

    • Transfer the supernatant to a new tube. At this stage, samples can be stored at -80°C for up to one month.[2]

  • Derivatization with this compound:

    • Aliquot 100 µL of each sample into two separate microcentrifuge tubes (one for the sample and one for the control).

    • Add 100 µL of this compound solution to the "sample" tube.

    • Add 100 µL of the hydrazide solvent (e.g., 2M HCl) to the "control" tube.

    • Incubate all tubes in the dark at room temperature for 60 minutes, vortexing briefly every 15 minutes.[6]

  • Protein Precipitation and Washing:

    • Add 200 µL of 20% Trichloroacetic Acid (TCA) to each tube, vortex, and incubate on ice for 5 minutes.

    • Centrifuge at 13,000 x g for 5 minutes to pellet the protein.[3]

    • Carefully decant the supernatant.

    • Wash the pellet by adding 500 µL of a 1:1 ethanol:ethyl acetate solution. Vortex thoroughly to dislodge and wash the pellet.[4]

    • Centrifuge at 13,000 x g for 5 minutes and discard the supernatant.

    • Repeat the wash step two more times to ensure complete removal of the unreacted hydrazide.[1]

  • Solubilization and Measurement:

    • Resuspend the final protein pellet in 200 µL of 6M guanidine hydrochloride solution. Vortex until the pellet is completely dissolved.[4]

    • Centrifuge at 13,000 x g for 2 minutes to remove any remaining insoluble material.

    • Transfer 150 µL of the supernatant from each tube to a 96-well plate.

    • Read the absorbance at 370 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the control from the absorbance of the sample.

    • Calculate the carbonyl concentration using the molar extinction coefficient of the formed hydrazone (a typical value for similar hydrazones is 22,000 M⁻¹cm⁻¹).[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_wash Washing cluster_measure Measurement prep_sample 1. Prepare Lysate (1-10 mg/mL protein) centrifuge1 2. Centrifuge (10,000 x g) prep_sample->centrifuge1 add_hydrazide 3. Add Hydrazide (Sample) / Acid (Control) centrifuge1->add_hydrazide incubate 4. Incubate (60 min, dark) add_hydrazide->incubate add_tca 5. Precipitate with TCA incubate->add_tca wash_pellet 6. Wash Pellet x3 (Ethanol/Ethyl Acetate) add_tca->wash_pellet solubilize 7. Solubilize in Guanidine HCl wash_pellet->solubilize read_plate 8. Read Absorbance (370 nm) solubilize->read_plate

Caption: Experimental workflow for the Carbonyl Quantification Assay.

troubleshooting_guide cluster_high_bg High Background cluster_low_sig Low Signal cluster_variability High Variability start Assay Issue? high_bg High Background Signal start->high_bg Yes low_sig Low/No Signal start->low_sig No check_wash Increase Pellet Washes? high_bg->check_wash check_reagents Use Fresh Reagents? high_bg->check_reagents check_protein Increase Protein Amount? low_sig->check_protein check_hydrazide Fresh Hydrazide Solution? low_sig->check_hydrazide high_var High Variability (CV > 15%) low_sig->high_var No check_pipette Calibrate Pipettes? high_var->check_pipette check_pellet Complete Pellet Solubilization? high_var->check_pellet

Caption: Troubleshooting decision tree for common assay issues.

References

Technical Support Center: Purification of 2-(2,3-Dimethylphenoxy)propanohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(2,3-Dimethylphenoxy)propanohydrazide via recrystallization. The information is designed to assist researchers in overcoming common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Compound does not dissolve in the hot solvent. - Insufficient solvent volume.- Incorrect solvent choice.- Gradually add more of the hot solvent until the compound dissolves.- If a large volume of solvent is required, consider a different solvent or solvent system. Ethanol or an ethanol/water mixture is a good starting point for hydrazides.
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated but requires nucleation.- The cooling process is too slow.- Reduce the solvent volume by evaporation and allow the solution to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.- Cool the solution in an ice bath to promote nucleation.
Oiling out (product separates as a liquid). - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a lower-boiling point solvent or a different solvent system.- If impurities are suspected, consider a pre-purification step like a silica plug filtration.
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Crystals were not completely collected during filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus (funnel, filter paper) is pre-heated before hot filtration.- Wash the crystals with a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product.
Crystals are colored or appear impure. - Presence of colored impurities.- Co-precipitation of impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the cooling process is not too rapid, as this can trap impurities within the crystal lattice. A slower cooling rate generally results in purer crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How can I determine the optimal solvent ratio for a mixed solvent system like ethanol/water?

A2: The optimal ratio is typically determined empirically. A good starting point is to dissolve the crude product in a small volume of the "good" solvent (in which the compound is soluble, e.g., hot ethanol) and then slowly add the "poor" solvent (in which the compound is less soluble, e.g., water) at an elevated temperature until persistent cloudiness is observed. Then, add a few drops of the "good" solvent until the solution becomes clear again.

Q3: What should I do if my compound "oils out" instead of crystallizing?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of your compound is lower than the boiling point of the solvent. To remedy this, you can try reheating the solution to dissolve the oil and then add more of the "good" solvent to lower the saturation point. Allowing the solution to cool much more slowly can also promote crystal formation over oiling. If the problem persists, selecting a solvent with a lower boiling point is advisable.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve your compound. After the first crop of crystals is collected, you can often recover more product by concentrating the mother liquor (the remaining solution) and cooling it again to obtain a second crop. However, be aware that the second crop may be less pure than the first.

Q5: My purified crystals are still showing impurities by TLC/NMR. What can I do?

A5: If a single recrystallization does not sufficiently purify your product, you can perform a second recrystallization. Ensure that the crystals from the first recrystallization are completely dissolved in the fresh hot solvent. If impurities persist, consider an alternative purification method such as column chromatography.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on methods used for similar compounds. Optimization may be required.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Methodology:

  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • In a separate flask, heat the primary solvent (ethanol).

    • Add a minimal amount of hot ethanol to the crude product and heat the mixture to boiling with stirring to dissolve the solid.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the filtration funnel and the receiving flask to prevent premature crystallization.

  • Crystallization:

    • If using a mixed solvent system, slowly add hot water to the boiling ethanol solution until it becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

    • Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Logical Workflow for Troubleshooting Recrystallization

G Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool add_solvent Add More Solvent / Change Solvent dissolve->add_solvent Product won't dissolve crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Product Oils Out crystals_form->oil_out Oils Out filter Filter and Dry Crystals crystals_form->filter Yes reduce_solvent Reduce Solvent Volume / Induce Crystallization no_crystals->reduce_solvent slow_cool Reheat, Add Solvent, Cool Slowly oil_out->slow_cool check_purity Check Purity & Yield filter->check_purity success Pure Product Obtained check_purity->success Acceptable low_yield Low Yield check_purity->low_yield Low Yield impure Impure Product check_purity->impure Impure concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor rerun_recrystallization Re-run Recrystallization / Use Charcoal impure->rerun_recrystallization add_solvent->dissolve reduce_solvent->cool slow_cool->cool concentrate_mother_liquor->cool rerun_recrystallization->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Resolving Compound Stability Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for compound stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the stability of compounds in aqueous solutions.

Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

General Troubleshooting Workflow

When encountering compound instability, a systematic approach can help identify the root cause and the most effective solution. The following workflow outlines a general process for diagnosing and resolving stability issues.

G cluster_Start cluster_Investigation Problem Identification cluster_Solubility Solubility Issues cluster_Degradation Degradation Pathway Analysis cluster_Solutions Targeted Solutions start Instability Observed (e.g., Precipitation, Degradation) precip_check Is the compound precipitating? start->precip_check degrad_check Is the compound degrading? (Loss of parent peak via HPLC) precip_check->degrad_check No sol_path Address Poor Solubility precip_check->sol_path Yes forced_deg Perform Forced Degradation Study (Stress with pH, Light, Oxidant) degrad_check->forced_deg Yes end_node Stable Aqueous Solution degrad_check->end_node No, re-evaluate initial observation sol_solutions Strategies: - Adjust pH - Add Co-solvents - Use Surfactants/Cyclodextrins - Reduce Particle Size sol_path->sol_solutions sol_solutions->end_node pathway_id Identify Degradation Pathway forced_deg->pathway_id hydrolysis Hydrolysis pathway_id->hydrolysis oxidation Oxidation pathway_id->oxidation photolysis Photolysis pathway_id->photolysis hydro_sol Control pH with Buffers hydrolysis->hydro_sol oxi_sol Use Antioxidants, Chelating Agents, or Inert Atmosphere oxidation->oxi_sol photo_sol Protect from Light (Amber Vials, etc.) photolysis->photo_sol hydro_sol->end_node oxi_sol->end_node photo_sol->end_node

A general workflow for troubleshooting compound instability.
Troubleshooting Guide: Compound Precipitation & Poor Solubility

This section addresses issues related to compounds falling out of solution. Precipitation is a common challenge, often linked to a compound's low intrinsic solubility in water.[1][2]

Frequently Asked Questions (FAQs)

Q1: My compound precipitated after I prepared my aqueous solution. What are the common causes?

A1: Compound precipitation is typically caused by one or more of the following factors:

  • Exceeding Solubility Limit: The concentration of your compound is higher than its maximum solubility in the aqueous medium.

  • pH Effects: The pH of the solution can dramatically affect the solubility of ionizable compounds.[3] For acidic or basic compounds, solubility is often highest when the compound is in its ionized (salt) form.

  • Temperature Changes: Solubility is temperature-dependent. A compound dissolved at a higher temperature may precipitate out upon cooling.

  • Solvent Effects: If the compound was first dissolved in a small amount of organic solvent and then diluted with an aqueous buffer (a common practice), it might precipitate if it is not sufficiently soluble in the final aqueous mixture.

  • Common Ion Effect: The solubility of a sparingly soluble salt is reduced in a solution that contains an ion in common with that salt.

Q2: How can I improve the solubility of my compound to prevent precipitation?

A2: Several strategies can be employed to enhance and maintain compound solubility. The choice of method depends on the physicochemical properties of your compound.

G start Compound has Poor Aqueous Solubility ionizable Is the compound ionizable (acidic/basic)? start->ionizable ph_adjust Adjust pH to form a salt ionizable->ph_adjust Yes formulation Use Formulation Strategies ionizable->formulation No stable Soluble Compound ph_adjust->stable cosolvents Add Co-solvents (e.g., DMSO, Ethanol, PEG) formulation->cosolvents surfactants Use Surfactants (e.g., Polysorbates) formulation->surfactants cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) formulation->cyclodextrins cosolvents->stable surfactants->stable cyclodextrins->stable

A decision tree for selecting a solubility enhancement strategy.

Summary of Common Solubilizing Excipients

The following table summarizes common excipients used to improve the aqueous solubility of compounds.[4]

Excipient CategoryExamplesMechanism of ActionTypical Use Level
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 400)Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar compounds.5-40% (v/v)
Surfactants Polysorbate 20/80, Solutol® HS 15Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[4]0.1-5% (w/v)
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes by encapsulating the hydrophobic drug molecule within their cavity.[5]5-20% (w/v)
Polymers Povidone (PVP), Copovidone, Soluplus®Stabilize amorphous forms of the drug and can inhibit precipitation.[6]1-10% (w/v)
Troubleshooting Guide: Hydrolytic Degradation

Hydrolysis is a chemical reaction where water breaks down a compound, and it is one of the most common degradation pathways for pharmaceuticals.[7][8] This process is often catalyzed by acidic or basic conditions.[7]

Frequently Asked Questions (FAQs)

Q1: I suspect my compound is unstable due to hydrolysis. How can I confirm this?

A1: To confirm hydrolytic degradation, you should perform a pH stability study. This involves incubating your compound in aqueous solutions across a range of pH values (e.g., pH 3, 7, and 9) at a controlled temperature. Samples are taken at various time points and analyzed by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), to measure the decrease in the parent compound's concentration.[9] A faster degradation rate at acidic or basic pH is a strong indicator of hydrolysis.[7]

Q2: My compound degrades quickly in acidic or basic solutions. How can I prevent hydrolysis?

A2: The primary strategy to prevent hydrolysis is to control the pH of the solution.[7]

  • Identify the pH of Maximum Stability: Conduct a pH-rate profile study to determine the pH at which your compound is most stable.

  • Use Buffers: Formulate your solution using a buffer system (e.g., acetate, phosphate, citrate) to maintain the pH within the optimal stability range.[10]

  • Reduce Water Activity: In solid or semi-solid formulations, reducing the amount of available water can slow hydrolysis.

  • Complexation: In some cases, complexing agents like caffeine or cyclodextrins can sterically hinder the attack of water molecules on liable functional groups.[10]

Experimental Protocol: pH Stability Assessment

This protocol outlines a basic experiment to assess the stability of a compound at different pH values.

  • Buffer Preparation: Prepare a series of buffers, for example:

    • 0.1 N HCl (approx. pH 1)

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffered Saline (PBS, pH 7.4)

    • Borate Buffer (pH 9.0)

    • 0.1 N NaOH (approx. pH 13)

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or DMSO). Spike the stock solution into each buffer to a final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the solution properties.

  • Incubation: Incubate the prepared solutions in tightly sealed vials at a controlled temperature (e.g., 40°C or 50°C to accelerate degradation). Protect samples from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Immediately quench the reaction if necessary (e.g., by neutralizing the pH or freezing). Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the compound remaining.[11]

  • Data Interpretation: Plot the percentage of compound remaining versus time for each pH. The slope of this line will indicate the rate of degradation. A steeper slope signifies lower stability.

Troubleshooting Guide: Oxidative Degradation

Oxidation involves the loss of electrons from a compound and is another major pathway of degradation.[12] It can be initiated by atmospheric oxygen, trace metal ions, or peroxides often found as impurities in excipients.

Frequently Asked questions (FAQs)

Q1: How do I know if my compound is degrading via oxidation?

A1: Signs of oxidation can include a color change in the solution or the appearance of specific degradation products. To confirm, you can conduct a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂).[12] If the degradation profile in your experiment matches the one produced by H₂O₂, oxidation is the likely cause.

Q2: What steps can I take to prevent oxidative degradation?

A2: Several effective strategies can minimize or prevent oxidation:

  • Use Antioxidants: Add antioxidants to the formulation. They act as sacrificial agents, getting oxidized more readily than your compound.[13]

  • Use Chelating Agents: Add chelating agents like Ethylenediaminetetraacetic acid (EDTA) or citric acid. These agents bind to trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation reactions.[14]

  • Control the Environment:

    • Inert Atmosphere: Purge the solution and the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.[15]

    • Temperature Control: Store the solution at a lower temperature to reduce the rate of reaction.

  • pH Control: The rate of oxidation can be pH-dependent. Determine the optimal pH for stability and use buffers to maintain it.

Common Stabilizers for Preventing Oxidation

Stabilizer TypeExamplesMechanism of Action
Antioxidants Ascorbic Acid (Vitamin C), Butylated Hydroxytoluene (BHT), Tocopherols (Vitamin E)Scavenge free radicals to terminate chain reactions.[13][16]
Chelating Agents EDTA, Citric AcidBind metal ions that catalyze oxidation.[14]
Reducing Agents Sodium Metabisulfite, ThioglycerolAct as oxygen scavengers, reacting directly with dissolved oxygen.
Troubleshooting Guide: Photodegradation

Photodegradation is the degradation of a compound caused by exposure to light, particularly UV or visible light.[17]

Frequently Asked Questions (FAQs)

Q1: My compound is stable in the dark but degrades when left on the benchtop. Is this photodegradation?

A1: This is a classic sign of photodegradation. To confirm this, you need to conduct a photostability study where you compare the stability of your compound when exposed to a controlled light source versus a sample protected from light (a dark control).[18]

Q2: How can I protect my light-sensitive compound?

A2: Protection from light is straightforward:

  • Use Protective Containers: Store solutions in amber-colored glass vials or plastic containers that block UV and visible light.[19]

  • Wrap Containers: If amber containers are not available, wrap clear containers in aluminum foil.

  • Work in Low-Light Conditions: When handling the compound, work in a room with reduced lighting or under yellow light, which has less energy than white or UV light.

Experimental Protocol: Basic Photostability Test

This protocol is based on ICH Q1B guidelines for photostability testing.[20][21]

  • Sample Preparation: Prepare your compound solution. Divide it into two sets of clear, chemically inert containers (e.g., quartz or borosilicate glass vials).

  • Dark Control: Completely wrap one set of vials with aluminum foil to serve as the dark control.[18]

  • Light Exposure: Place both the exposed samples and the dark controls into a photostability chamber.

  • Exposure Conditions: Expose the samples to a light source that provides a standardized overall illumination. Per ICH guidelines, this should be not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.[20][21]

  • Analysis: After the exposure period, analyze the contents of both the exposed and dark control samples using a stability-indicating HPLC method.[18]

  • Data Interpretation: Compare the amount of degradation in the light-exposed sample to that in the dark control. Significant degradation in the exposed sample relative to the control confirms photolability.

Appendix: Forced Degradation Studies

Forced degradation (or stress testing) is a critical step in drug development used to identify likely degradation products and establish the intrinsic stability of a molecule.[17][22] It involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[23]

G cluster_API Drug Substance / Product cluster_Stress Stress Conditions cluster_Output Outcomes API Compound (Active Pharmaceutical Ingredient) hydrolysis Hydrolysis (Acidic & Basic pH) API->hydrolysis oxidation Oxidation (e.g., H₂O₂) API->oxidation thermal Thermal (Elevated Temperature) API->thermal photolysis Photolysis (UV/Vis Light) API->photolysis pathways Identify Degradation Pathways hydrolysis->pathways oxidation->pathways thermal->pathways photolysis->pathways products Characterize Degradation Products method_dev Develop Stability-Indicating Analytical Method

Workflow and outcomes of a forced degradation study.

Typical Stress Conditions for Forced Degradation Studies

The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[24] Conditions should be adjusted based on the compound's inherent stability.[25]

Stress ConditionTypical ProtocolPurpose
Acid Hydrolysis 0.1 M - 1 M HCl at room temp or heated (e.g., 60°C)To identify acid-labile functional groups.[22]
Base Hydrolysis 0.1 M - 1 M NaOH at room tempTo identify base-labile functional groups (e.g., esters, amides).[22]
Oxidation 3-30% H₂O₂ at room tempTo test susceptibility to oxidation.[25]
Thermal Degradation Dry heat (e.g., 80°C) or in solutionTo evaluate thermal stability.[17]
Photodegradation Exposure to UV/Vis light (e.g., 1.2 million lux-hrs)To determine light sensitivity.[20]

References

Technical Support Center: Overcoming Poor Solubility of 2-(2,3-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the poor aqueous solubility of 2-(2,3-Dimethylphenoxy)propanohydrazide encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: this compound is a hydrophobic molecule with low aqueous solubility. Its chemical structure contributes to poor dissolution in water and standard aqueous buffers. To achieve the desired concentration for your experiments, solubility enhancement techniques are often necessary.

Q2: What are the primary methods to improve the solubility of this compound?

A2: Several techniques can be employed, broadly categorized as physical and chemical modifications.[1] Physical methods include particle size reduction (micronization, nanosuspension) and creating solid dispersions with a hydrophilic carrier.[1][2] Chemical approaches involve the use of co-solvents, pH adjustment, and the formation of complexes.[1]

Q3: Which solubility enhancement technique is best suited for my experiment?

A3: The choice of method depends on the specific requirements of your experiment, including the desired final concentration, the biological system being used, and the tolerance for organic solvents or other excipients. For initial screening, co-solvency is often a straightforward approach. For in-vivo studies, solid dispersions or nanosuspensions may be more appropriate to enhance bioavailability.[2][3]

Q4: Can I use DMSO to dissolve the compound? What are the potential issues?

A4: Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve this compound. However, it is crucial to keep the final concentration of DMSO in your experimental system as low as possible (typically <0.5%) as it can have its own biological effects and may be toxic to cells at higher concentrations.

Q5: How can I determine the solubility of the compound after applying an enhancement technique?

A5: The solubility can be determined by preparing a saturated solution and measuring the concentration of the dissolved compound. An excess of the compound is added to the solvent system (e.g., buffer with co-solvent) and shaken at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the filtrate is measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon dilution with aqueous media.

Cause: The addition of an aqueous medium to a stock solution prepared in an organic solvent can cause the compound to crash out if its solubility limit in the final mixed solvent system is exceeded.

Troubleshooting Steps:

  • Reduce the concentration of the stock solution: Prepare a more dilute stock solution in the organic solvent.

  • Increase the proportion of co-solvent in the final solution: While keeping the final concentration of the co-solvent within acceptable limits for your assay.

  • Use a different co-solvent: Some co-solvents may provide better solubilization at lower concentrations. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[4][5]

  • Employ a different solubilization technique: Consider preparing a solid dispersion or a nanosuspension, which can offer improved stability in aqueous media.[2][6]

Issue 2: Low and variable results in biological assays.

Cause: Poor solubility can lead to an inaccurate effective concentration of the compound in the assay, resulting in variability and underestimation of its activity. The compound may be precipitating in the assay medium.

Troubleshooting Steps:

  • Visually inspect for precipitation: Before and after adding the compound to your assay medium, check for any visible signs of precipitation.

  • Optimize the solubilization method: Experiment with different co-solvents or carriers for solid dispersion to find a system that provides stable solubility in your specific assay medium.

  • Determine the kinetic solubility: This measures the concentration at which the compound starts to precipitate from a solution when prepared by a specific method (e.g., dilution from a DMSO stock). This will help you define the upper concentration limit for your assays.

  • Incorporate surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F68 can help stabilize the compound in solution.

Quantitative Data Summary

Solubilization MethodSolvent SystemIllustrative Solubility (µg/mL)
None (Control) Deionized Water< 1
Phosphate Buffered Saline (pH 7.4)< 1
Co-solvency 10% Ethanol in Water25
20% PEG 400 in Water80
5% DMSO in Water150
Solid Dispersion 1:5 ratio with PVP K30250
1:10 ratio with Soluplus®400
Nanosuspension Stabilized with 1% Pluronic® F127> 500

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency

Objective: To prepare a stock solution of this compound using a co-solvent for use in in-vitro experiments.

Materials:

  • This compound

  • Co-solvent (e.g., Ethanol, PEG 400, DMSO)

  • Deionized Water or appropriate buffer

  • Vortex mixer

  • Sonicator

Methodology:

  • Accurately weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of the chosen co-solvent (e.g., for a 10 mM stock, dissolve in 100% co-solvent).

  • Use a vortex mixer and sonicator to ensure complete dissolution.

  • For the working solution, slowly add the aqueous buffer to the stock solution while vortexing to the desired final concentration. Ensure the final co-solvent concentration is compatible with your experimental system.

  • Visually inspect the solution for any signs of precipitation.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate and solubility of this compound by creating a solid dispersion with a hydrophilic polymer.[1][7]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Soluplus®)

  • Volatile organic solvent (e.g., Methanol, Acetone)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Weigh the desired amounts of this compound and the hydrophilic carrier (e.g., a 1:5 drug-to-carrier ratio).

  • Dissolve both components completely in a suitable volatile organic solvent.

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • A thin film will form on the wall of the flask. Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • The resulting solid dispersion can be scraped, pulverized, and then dissolved in an aqueous medium for experiments.

Protocol 3: Nanosuspension Preparation by Wet Milling

Objective: To increase the surface area and dissolution velocity of this compound by reducing its particle size to the nanometer range.[6]

Materials:

  • This compound

  • Stabilizer (e.g., Pluronic® F127, Tween® 80)

  • Purified water

  • High-energy media mill (e.g., bead mill)

  • Zirconium oxide beads (e.g., 0.5 mm diameter)

Methodology:

  • Prepare a pre-suspension by dispersing this compound and a stabilizer in purified water.

  • Charge the milling chamber of the high-energy media mill with the zirconium oxide beads and the pre-suspension.

  • Mill the suspension at a high speed for a specified duration (e.g., 2-4 hours), ensuring the temperature is controlled.

  • After milling, separate the nanosuspension from the milling beads.

  • Characterize the particle size of the resulting nanosuspension using a particle size analyzer (e.g., dynamic light scattering).

Visualizations

experimental_workflow cluster_start Initial Observation cluster_methods Solubility Enhancement Techniques cluster_evaluation Evaluation cluster_outcome Outcome start Poor solubility of This compound cosolvency Co-solvency start->cosolvency Quick Screening solid_dispersion Solid Dispersion start->solid_dispersion Improved Bioavailability nanosuspension Nanosuspension start->nanosuspension High Drug Load solubility_test Solubility Testing (e.g., HPLC) cosolvency->solubility_test solid_dispersion->solubility_test nanosuspension->solubility_test assay_compat Assay Compatibility & Stability solubility_test->assay_compat assay_compat->start Re-evaluate if unstable optimized_protocol Optimized Experimental Protocol assay_compat->optimized_protocol

Caption: Troubleshooting workflow for poor solubility.

signaling_pathway_analogy cluster_problem The Problem cluster_solution The Solution cluster_result The Result compound Poorly Soluble Compound carrier Solubilizing Agent (e.g., Co-solvent, Polymer) compound->carrier interacts with dissolved Solubilized Compound carrier->dissolved facilitates dissolution

Caption: Logical relationship of solubilization.

References

Technical Support Center: Strategies to Reduce Byproduct Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of byproduct formation in chemical synthesis?

Byproduct formation is a frequent challenge in organic synthesis, often stemming from several key factors:

  • Lack of Selectivity: Many reactions have the potential to occur at multiple sites on a molecule (chemoselectivity) or result in different stereoisomers (stereoselectivity) or constitutional isomers (regioselectivity). When the desired reaction pathway is not exclusively favored, byproducts are formed.[1]

  • Reaction Conditions: Non-optimal reaction parameters are a primary cause. This includes temperature, pressure, reaction time, and solvent choice. For example, running a reaction for too long can lead to the decomposition of the desired product into byproducts.[2][3]

  • Purity of Reagents and Starting Materials: The use of impure starting materials or reagents can introduce contaminants that participate in side reactions.[2][4] Even high-quality chemicals can degrade under poor storage conditions, leading to the formation of impurities.[4]

  • Instability of Products or Intermediates: The desired product or a key intermediate in the reaction pathway may be unstable under the reaction conditions, leading to degradation or rearrangement into unwanted substances.[5][6]

  • Competing Reaction Pathways: The reactants may be able to undergo alternative, competing reactions that have activation energies comparable to the desired reaction.[6][7] This can include processes like elimination competing with substitution.[8]

Q2: How can optimizing reaction conditions minimize side reactions?

Optimizing reaction conditions is a critical strategy for maximizing the yield of the desired product while minimizing impurities.[3][9] Key parameters to consider include:

  • Temperature: Reaction temperature has a significant impact on reaction kinetics. Lowering the temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy. Conversely, if a reaction is not proceeding, carefully increasing the temperature might be necessary.[2][3]

  • Concentration: The concentration of reactants can influence reaction order and the relative rates of competing reactions. Adjusting concentration can favor the desired transformation.[2]

  • Solvent: The solvent choice is crucial as it can affect reactant solubility, stabilize transition states, and influence reaction pathways. Using safer, less toxic solvents like water or supercritical CO2 is also a principle of green chemistry.[10]

  • Catalyst: Catalysts can dramatically improve the rate and selectivity of a reaction, often by providing an alternative, lower-energy reaction pathway.[1][11] Screening different catalysts and ligands is a common optimization strategy.[12][13]

  • Reaction Time: Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal time to quench the reaction.[2] Stopping the reaction too late can lead to product degradation.[2]

Q3: What role do "Green Chemistry" principles play in reducing byproducts?

Green chemistry principles provide a framework for designing chemical processes that are safer and more environmentally friendly, which often directly correlates with minimizing waste and byproducts.[14][15] Key principles include:

  • Prevention: It is better to prevent the formation of waste than to treat or clean it up after it has been created.[10][11]

  • Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing byproducts.[10][11]

  • Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.[10][14]

  • Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can often be recycled, reducing waste.[11][14]

  • Real-Time Analysis: In-process monitoring and control during a synthesis can help prevent the formation of hazardous substances and byproducts.[11][15]

Troubleshooting Guides

Q1: My reaction produced a complex mixture of products. What are my first steps?

When a reaction yields a complex mixture, a systematic approach is needed to diagnose the issue and purify the desired compound.

  • Step 1: Re-evaluate the Workup. First, ensure your product was not lost or degraded during the workup procedure. Check if the product is potentially soluble in the aqueous layer or if it is volatile and was lost during solvent evaporation.[5] Some products may be sensitive to acid, base, or water used during the quench and extraction steps.[5]

  • Step 2: Isolate and Characterize. If possible, attempt to isolate the major products from the mixture using purification techniques like column chromatography.[5][16] Characterize the structures of these byproducts to gain insight into the side reactions that are occurring.

  • Step 3: Review the Reaction Protocol. Double-check all calculations, the purity of your starting materials and reagents, and the reaction setup (e.g., ensuring an inert atmosphere if required).[2]

  • Step 4: Formulate a Hypothesis. Based on the structure of the byproducts, hypothesize the competing reaction pathways. This will guide your efforts to modify the reaction conditions to suppress these unwanted transformations.[6][7]

Logical Workflow for Troubleshooting Byproduct Formation

G start Unexpected Byproduct Detected char Characterize Byproduct (NMR, MS, etc.) start->char review Review Protocol (Purity, Calculations, Setup) start->review hypo Hypothesize Formation Mechanism char->hypo modify Modify Reaction Conditions (Temp, Catalyst, Solvent, Time) hypo->modify review->modify reanalyze Re-run and Analyze Reaction modify->reanalyze reanalyze->modify Failure purify Select Appropriate Purification Method reanalyze->purify success Desired Product Isolated reanalyze->success Success purify->success

Caption: A logical workflow for diagnosing and resolving issues with byproduct formation.

Q2: I've identified the byproduct. How do I modify the reaction to prevent its formation?

Once you understand the structure of the byproduct, you can make targeted changes to your protocol.

  • For Isomeric Byproducts (Regioisomers): This indicates a lack of regioselectivity. The choice of catalyst, ligand, or solvent can profoundly influence which site of a molecule reacts.[1] For example, in palladium-catalyzed reactions, the choice of phosphine ligand can direct the outcome.[13]

  • For Degradation Products: If the byproduct results from the decomposition of your target molecule, the reaction time or temperature may be too high.[2] Monitor the reaction closely and quench it as soon as the starting material is consumed, before significant degradation occurs. Also, consider if the product is unstable to the workup conditions.[5]

  • For Byproducts from Competing Reactions: If a known side reaction is competing (e.g., elimination vs. substitution), altering conditions to favor the desired pathway is key. This could involve changing the base, solvent polarity, or temperature. Protecting groups can also be used to temporarily block reactive sites and prevent unwanted reactions.[10]

Q3: My desired product is difficult to separate from a specific byproduct. What purification strategies can I use?

When a byproduct has similar physical properties to the desired product, standard purification can be challenging.

  • Optimize Chromatography: If the polarity is very similar, try different solvent systems (eluents) or a different stationary phase (e.g., alumina instead of silica). High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than standard flash chromatography.

  • Crystallization: Recrystallization can be an extremely effective technique for obtaining highly pure material, as impurities often remain in the mother liquor.[17][18]

  • Chemical Conversion: In some cases, it may be easier to chemically modify the byproduct to drastically alter its physical properties. For example, if the byproduct has a free amine and your product does not, you can wash the organic layer with a dilute acid to protonate the amine, making it water-soluble and easily extracted.[19]

  • Distillation: For volatile compounds, fractional distillation can separate liquids with close boiling points.[17][20]

Decision Tree for Selecting a Purification Method

G start Crude Reaction Mixture q1 Is the desired compound a solid? start->q1 q2 Is the compound thermally stable & volatile? q1->q2 No (Liquid/Oil) cryst Recrystallization q1->cryst Yes q3 Are components of significantly different polarity? q2->q3 No distill Distillation q2->distill Yes q4 Are components soluble in different immiscible solvents? q3->q4 No chrom Column Chromatography q3->chrom Yes extract Liquid-Liquid Extraction q4->extract Yes other Consider Advanced Techniques (e.g., HPLC, Prep-TLC) q4->other No

Caption: A decision tree to guide the selection of an appropriate purification technique.

Data Presentation

Table 1: Effect of Catalyst System on Reaction Yield

Optimizing the catalyst system is a powerful method to improve yield and minimize byproducts, which include unreacted starting materials and undesired side products. The following data, adapted from studies on dual nickel catalysis, illustrates how catalyst choice impacts product formation.[12]

EntryNi Precatalyst 1 (mol %)Ni Precatalyst 2 (mol %)Ligand (mol %)Yield (%)
1Ni(acac)₂ (2)NoneL1 (2)13
2NoneNiBr₂·glyme (2)L1 (2)31
3 Ni(acac)₂ (2) NiBr₂·glyme (2) L1 (2) 80

Data demonstrates that a dual catalyst system can be significantly more effective than either catalyst alone, drastically improving the yield and minimizing waste from incomplete reactions.[12]

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)

Objective: To monitor the progress of a reaction by observing the consumption of starting materials and the formation of products.

Methodology:

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RXN).

  • Prepare Samples:

    • SM Spot: Dissolve a small amount of the starting material in a suitable solvent.

    • RXN Spot: Using a capillary tube, withdraw a tiny aliquot of the reaction mixture. Dilute it in a small vial with a suitable solvent.

  • Spot the Plate: Using separate capillary tubes, spot small amounts of the prepared samples onto their designated lanes on the baseline. The co-spot lane will have both the SM and RXN samples spotted on the same point.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent (solvent system). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp and/or by staining with an appropriate chemical stain (e.g., potassium permanganate).

  • Analyze: The disappearance of the starting material spot in the RXN lane and the appearance of a new spot (the product) indicate the reaction is proceeding. The reaction is considered complete when the SM spot is no longer visible in the RXN lane.[2]

Simplified Catalytic Cycle for Selectivity

G Catalyst Catalyst Intermediate Catalyst-Reactant Complex Catalyst->Intermediate + Reactant A ReactantA Reactant A Uncatalyzed Uncatalyzed Reaction ReactantA->Uncatalyzed ReactantB Reactant B ReactantB->Uncatalyzed Product Desired Product Intermediate->Product + Reactant B Product->Catalyst - Catalyst Byproduct Byproduct Uncatalyzed->Byproduct

Caption: A diagram showing how a catalyst provides a selective pathway to the desired product.

Protocol 2: General Aqueous Workup and Extraction

Objective: To separate the desired organic product from inorganic salts, water-soluble reagents, and byproducts after the reaction is complete.

Methodology:

  • Quench the Reaction: Cool the reaction mixture in an ice bath. Slowly add a quenching solution (e.g., water, saturated aqueous ammonium chloride, or sodium bicarbonate solution) to neutralize any reactive reagents.[19]

  • Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetone), it may need to be removed via rotary evaporation first, and the residue redissolved in an immiscible organic solvent.[19]

  • Add Extraction Solvent: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the separatory funnel. The total volume should not exceed two-thirds of the funnel's capacity.

  • Extract: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the lower layer. The identity of the lower layer (aqueous or organic) depends on the relative densities of the solvents used. To be certain, add a few drops of water to see which layer it joins. Collect the organic layer.

  • Wash the Organic Layer: Wash the organic layer sequentially with appropriate aqueous solutions to remove residual impurities. Common washes include:

    • Water or Brine: To remove water-soluble impurities.

    • Dilute Acid (e.g., 1M HCl): To remove basic impurities like amines.[19]

    • Dilute Base (e.g., sat. NaHCO₃): To remove acidic impurities.

  • Dry the Organic Layer: Transfer the collected organic layer to a flask and add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.

  • Isolate the Crude Product: Filter off the drying agent, rinsing it with fresh solvent to recover all the product.[21] Concentrate the filtrate using a rotary evaporator to obtain the crude product, which can then be further purified.[21]

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, hydrazide derivatives are a focal point of research due to their wide spectrum of biological activities.[1][2][3][4] This guide provides a comparative overview of the anticipated biological profile of 2-(2,3-Dimethylphenoxy)propanohydrazide against a well-characterized related compound, 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide. The comparison is based on existing experimental data for the related compound and the general biological activities reported for the hydrazone class.

Introduction to Hydrazides and their Biological Significance

Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH2. They serve as crucial intermediates in the synthesis of various heterocyclic compounds and are known to exhibit a remarkable range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer activities.[1][2][3][4] The biological versatility of hydrazides is attributed to the reactive nature of the hydrazone linkage (-C=N-NH-C=O), which can be readily synthesized by the condensation of hydrazides with aldehydes or ketones.

Comparative Biological Activity

Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.[5] Hydrazone derivatives have demonstrated significant potential in this area.[5][6][7][8][9] The antimicrobial activity of 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide and its derivatives has been evaluated against a panel of bacteria and fungi, with the results summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide and Related Compounds [1][2]

CompoundStaphylococcus aureus (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Candida albicans (μg/mL)
4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide (1a) 3.13 >200>200100
4-fluorobenzoic acid(phenylmethylene)hydrazide (1b)50100>200100
4-fluorobenzoic acid[(4-chlorophenyl)methylene]hydrazide (1c)12.5100>200100
4-fluorobenzoic acid[(4-nitrophenyl)methylene]hydrazide (1d)6.25100>200100
Ceftriaxone (Standard)3.13---
Ampicillin (Standard)-12.550-
Fluconazole (Standard)---6.25

Data sourced from Rollas S, Gulerman N, Erdeniz H. Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Il Farmaco. 2002;57(2):171-174.[1]

Based on these results, this compound, upon conversion to its hydrazone derivatives, could be hypothesized to exhibit antimicrobial activity. The presence of the dimethylphenoxy group may influence its lipophilicity and steric factors, which in turn could affect its interaction with microbial targets.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the comparison.

Synthesis of Hydrazide and Hydrazone Derivatives

General Procedure for the Synthesis of 4-fluorobenzoic acid hydrazide: A mixture of methyl 4-fluorobenzoate and hydrazine hydrate in absolute ethanol is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and recrystallized to yield the pure hydrazide.

General Procedure for the Synthesis of Hydrazone Derivatives (e.g., 1a-d): Equimolar amounts of 4-fluorobenzoic acid hydrazide and the corresponding aldehyde (e.g., 5-nitro-2-furaldehyde for compound 1a) are dissolved in absolute ethanol. A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for a specified period. The completion of the reaction is monitored by TLC. The mixture is then cooled, and the precipitated solid is filtered, dried, and recrystallized from a suitable solvent to afford the pure hydrazone.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. A few colonies are transferred to sterile saline, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi.

  • Preparation of Microtiter Plates: The compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial twofold dilutions of each compound are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The final concentration of the inoculum is approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi. The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 46-50 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The results are determined visually by comparing the growth in the wells containing the test compound with the growth in the control wells (containing no compound). Standard antimicrobial agents are run in parallel as positive controls.

Visualizing Molecular Pathways and Experimental Processes

To better understand the potential mechanisms of action and the experimental workflow, the following diagrams are provided.

signaling_pathway cluster_bacterial_cell Bacterial Cell DNA DNA mRNA mRNA DNA->mRNA Transcription RNA_Polymerase RNA Polymerase Protein Essential Proteins mRNA->Protein Translation Ribosome Ribosome Precursors Cell Wall Precursors Cell_Wall Cell Wall Precursors->Cell_Wall Peptidoglycan Synthesis Hydrazone Hydrazone Compound Hydrazone->DNA Inhibition of DNA Gyrase Hydrazone->Ribosome Inhibition of Protein Synthesis Hydrazone->Cell_Wall Inhibition of Cell Wall Synthesis

Caption: Potential microbial targets of hydrazone compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (Hydrazide + Aldehyde/Ketone) Reaction Condensation Reaction Start->Reaction Purification Purification & Recrystallization Reaction->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Screening Antimicrobial Screening (Disk Diffusion/Broth Dilution) Characterization->Screening Pure Compound MIC Determination of MIC Screening->MIC Further_Studies Further Studies (e.g., Cytotoxicity, In vivo efficacy) MIC->Further_Studies

Caption: Workflow for synthesis and biological evaluation.

Conclusion

While the biological activity of this compound remains to be experimentally determined, its structural analogy to the broad class of bioactive hydrazides, and specifically to compounds like 4-fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazide, suggests a strong potential for antimicrobial properties. Further research, following the outlined experimental protocols, is necessary to elucidate the specific biological profile of this compound and its potential as a therapeutic agent. The provided data and methodologies offer a solid foundation for initiating such investigations.

References

Comparative Guide to the Validation of Analytical Methods for the Detection of 2-(2,3-Dimethylphenoxy)propanohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative determination of 2-(2,3-Dimethylphenoxy)propanohydrazide. The validation of these methods is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and accuracy of the analytical data.[1][2][3][4][5]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5] For drug development professionals, robust and validated analytical methods are critical for ensuring product quality, from early-stage discovery to final quality control.[6][7][8] This guide presents a comparative validation of two widely used analytical techniques for the quantification of the small molecule this compound.

Comparison of Analytical Methods

Two primary methods have been validated for the detection of this compound: HPLC-UV and LC-MS/MS. While both are powerful techniques, they offer different levels of sensitivity and selectivity.[9][10]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely accessible and robust technique suitable for the quantification of compounds that possess a UV chromophore.[11][12] Given the aromatic ring in this compound, HPLC-UV is a viable analytical choice.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer.[9][10][13] It is particularly useful for detecting trace levels of the analyte in complex matrices.

Data Presentation: Summary of Validation Parameters

The performance of each method was evaluated against the validation parameters stipulated in the ICH Q2(R1) guideline. The results are summarized in the tables below.

Table 1: Validation Data for HPLC-UV Method

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyteComplies
Linearity (R²) R² ≥ 0.9950.9991
Range 1 µg/mL - 100 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD)
- RepeatabilityRSD ≤ 2.0%0.85%
- Intermediate PrecisionRSD ≤ 2.0%1.23%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:11.0 µg/mL
Robustness No significant impact on resultsComplies

Table 2: Validation Data for LC-MS/MS Method

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time and MRM transition of the analyteComplies
Linearity (R²) R² ≥ 0.9950.9998
Range 0.1 ng/mL - 100 ng/mLEstablished
Accuracy (% Recovery) 95.0% - 105.0%97.8% - 103.2%
Precision (RSD)
- RepeatabilityRSD ≤ 15.0%2.5%
- Intermediate PrecisionRSD ≤ 15.0%4.1%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.03 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.1 ng/mL
Robustness No significant impact on resultsComplies

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)[12]

    • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min[11]

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

  • Specificity: The specificity of the method was determined by analyzing blank samples (diluent) and placebo samples. The chromatograms were examined for any interfering peaks at the retention time of this compound.

  • Linearity: A series of six standard solutions of this compound ranging from 1 µg/mL to 150 µg/mL were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (R²) was calculated.

  • Accuracy: The accuracy was assessed by spiking a placebo with known concentrations of the analyte at three levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was then calculated.

  • Precision:

    • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed, and the relative standard deviation (RSD) of the peak areas was calculated.

    • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.

  • LOD and LOQ: The Limit of Detection and Limit of Quantitation were determined based on the signal-to-noise ratio of the analyte peak.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min) and mobile phase composition (±2%).

LC-MS/MS Method
  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

    • Flow Rate: 0.4 mL/min

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transition: A specific precursor-to-product ion transition for this compound was monitored.

  • Specificity: Specificity was evaluated by analyzing blank plasma samples to ensure no endogenous components interfered with the detection of the analyte at its specific MRM transition.[10]

  • Linearity: A calibration curve was prepared by spiking blank plasma with the analyte at eight different concentrations ranging from 0.1 ng/mL to 100 ng/mL. The curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Accuracy and Precision: Accuracy and precision were determined by analyzing quality control (QC) samples at low, medium, and high concentrations in quintuplicate on three separate days.

  • LOD and LOQ: These were determined as the lowest concentrations on the calibration curve that could be measured with acceptable precision and accuracy.

  • Robustness: The method's robustness was tested by varying parameters such as the column temperature and mobile phase composition.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.

G start Method Development validation_protocol Define Validation Protocol & Acceptance Criteria start->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Compile Validation Report robustness->validation_report method_implementation Method Implementation validation_report->method_implementation

Caption: Workflow for Analytical Method Validation.

Relationship Between Key Validation Parameters

This diagram shows the logical relationship between several key validation parameters.

G linearity Linearity range_node Range linearity->range_node Defines loq LOQ linearity->loq Determines Lower Limit accuracy Accuracy range_node->accuracy Requires precision Precision range_node->precision Requires lod LOD loq->lod Is higher than

Caption: Interdependence of Validation Parameters.

References

comparative study of the insecticidal activity of different phenoxy compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Insecticidal Efficacy of Phenoxy Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the insecticidal activity of various phenoxy-containing compounds. The data presented is compiled from peer-reviewed studies to facilitate an objective assessment of their relative potencies. Detailed experimental protocols for the key bioassays are included to support the reproducibility of the findings.

Quantitative Data Summary

The insecticidal efficacy of several phenoxybenzyl pyrethroids against the common housefly, Musca domestica, is summarized below. These compounds share a common 3-phenoxybenzyl alcohol moiety and are widely used for pest control. The data highlights the variations in toxicity based on the specific chemical structure.

CompoundTarget InsectBioassay MethodEfficacy (LC50/LD50)Exposure Time
λ-cyhalothrinMusca domestica (larvae)Poisonous Media21.22 ppm[1]72 hours
DeltamethrinMusca domestica (larvae)Poisonous Media35.91 ppm[1]72 hours
α-cypermethrinMusca domestica (larvae)Poisonous Media47.88 ppm[1]72 hours
PermethrinMusca domestica (adult)Topical ApplicationLD50 values revealed resistanceNot specified

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Poisonous Media Bioassay for Larval Toxicity (LC50 Determination)

This method is utilized to determine the lethal concentration of an insecticide that kills 50% of a larval insect population.

  • Test Organism: Third-instar larvae of the housefly, Musca domestica.

  • Insecticide Preparation: The test compounds (λ-cyhalothrin, deltamethrin, α-cypermethrin) are dissolved in a suitable solvent to create stock solutions. A series of dilutions are then prepared to achieve the desired final concentrations in the larval rearing medium.

  • Larval Rearing Medium: A standard larval rearing medium (e.g., a mixture of wheat bran, yeast, and water) is prepared.

  • Procedure:

    • Aliquots of the insecticide dilutions are thoroughly mixed into the larval rearing medium to achieve the desired final concentrations (in parts per million, ppm). A control group is prepared with the solvent alone.

    • A known number of third-instar larvae (e.g., 20-25) are introduced into containers with the treated and control media.

    • The containers are maintained under controlled conditions of temperature (e.g., 25 ± 2°C), humidity, and a set photoperiod.

    • Mortality is assessed after a specific exposure period (e.g., 72 hours). Larvae are considered dead if they are immobile and do not respond to gentle prodding with a fine brush.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 value, which is the concentration of the insecticide that is lethal to 50% of the tested larvae.

Topical Application Bioassay for Adult Toxicity (LD50 Determination)

This method is employed to determine the lethal dose of an insecticide that kills 50% of an adult insect population when applied directly to the insect's body.[2][3][4][5]

  • Test Organism: Adult houseflies, Musca domestica.

  • Insecticide Preparation: The test compound (e.g., permethrin) is dissolved in a volatile solvent like acetone to prepare a range of concentrations.

  • Procedure:

    • Adult flies are immobilized, typically by chilling or brief exposure to carbon dioxide.

    • A precise volume (e.g., 0.5-1.0 µL) of the insecticide solution is applied to a specific location on the insect's body, usually the dorsal thorax, using a calibrated microapplicator.[4] Control insects are treated with the solvent alone.

    • After application, the insects are transferred to clean holding containers with access to food and water.

    • The containers are kept under controlled environmental conditions.

    • Mortality is recorded at specified time intervals (e.g., 24 or 48 hours).

  • Data Analysis: The dose-mortality data is analyzed using probit analysis to determine the LD50 value, expressed as the amount of insecticide per insect (e.g., µ g/fly ) or per unit of body weight (e.g., mg/kg).

Visualizations

Signaling Pathway of Phenoxybenzyl Pyrethroids

The primary mode of action for phenoxybenzyl pyrethroid insecticides is the disruption of the insect's nervous system. They target the voltage-gated sodium channels, which are crucial for the propagation of nerve impulses.

G cluster_neuron Neuron cluster_insecticide Insecticide Action Nerve_Impulse Nerve Impulse (Action Potential) Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse->Na_Channel Opens Na_Influx Sodium Ion (Na+) Influx Na_Channel->Na_Influx Allows Depolarization Membrane Depolarization Na_Influx->Depolarization Causes Repolarization Membrane Repolarization Depolarization->Repolarization Followed by (Channel Inactivation) Paralysis Paralysis & Death Depolarization->Paralysis Prolonged depolarization leads to Pyrethroid Phenoxybenzyl Pyrethroid Pyrethroid->Na_Channel Binds to and prolongs opening

Caption: Mode of action of phenoxybenzyl pyrethroids on insect nerve cells.

Experimental Workflow for LC50 Determination

The following diagram illustrates a typical workflow for determining the lethal concentration (LC50) of an insecticide using a larval bioassay.

G Start Start Prep_Insecticide Prepare Stock & Serial Dilutions of Phenoxy Compound Start->Prep_Insecticide Treat_Medium Incorporate Insecticide into Larval Medium Prep_Insecticide->Treat_Medium Introduce_Larvae Introduce Larvae (e.g., Musca domestica) Treat_Medium->Introduce_Larvae Incubate Incubate under Controlled Conditions Introduce_Larvae->Incubate Assess_Mortality Assess Mortality (e.g., after 72h) Incubate->Assess_Mortality Data_Analysis Probit Analysis Assess_Mortality->Data_Analysis LC50_Value Determine LC50 Value Data_Analysis->LC50_Value

Caption: Workflow for determining the LC50 of an insecticide on insect larvae.

References

A Comprehensive Guide to Cross-Reactivity Analysis of 2-(2,3-Dimethylphenoxy)propanohydrazide in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and presenting a thorough cross-reactivity analysis of 2-(2,3-Dimethylphenoxy)propanohydrazide in various immunoassay formats. Due to the limited publicly available data on this specific compound, this document serves as a template, outlining the necessary experimental protocols, data presentation structures, and visualizations required for a robust comparison of its immunoassay performance against potential cross-reactants and alternative analytical methods.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are indispensable tools in research and clinical diagnostics, offering high sensitivity and throughput. However, a significant challenge in their development and application is the potential for cross-reactivity, where antibodies bind to molecules structurally similar to the target analyte. This can lead to inaccurate quantification and false-positive results. A thorough cross-reactivity analysis is therefore critical to validate the specificity of any immunoassay.[1][2]

This guide focuses on the analysis of this compound, a compound for which understanding its specific binding characteristics is crucial for accurate detection and quantification. The following sections provide detailed experimental protocols and data presentation formats to guide researchers in their evaluation.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for determining the cross-reactivity of small molecules. This protocol outlines the key steps for assessing the cross-reactivity of this compound.

Objective: To determine the concentration of this compound and potential cross-reactants that cause a 50% inhibition (IC50) of the antibody-antigen binding and to calculate the percentage of cross-reactivity.

Materials:

  • Microtiter plates (96-well)

  • Antibody specific to the target analyte (structurally related to this compound)

  • This compound standard

  • Potential cross-reactant compounds

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Coating buffer, wash buffer, and assay buffer

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the antigen-protein conjugate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer and incubating for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Add varying concentrations of the this compound standard or the potential cross-reactant compounds to the wells.

    • Immediately add the primary antibody to all wells.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add the substrate solution and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the analyte concentration for the standard and each potential cross-reactant.

  • Determine the IC50 value for each compound from the resulting dose-response curves.

  • Calculate the percentage of cross-reactivity using the following formula[3]:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Data Presentation: Summarizing Cross-Reactivity Data

Clear and concise data presentation is essential for comparing the cross-reactivity of different compounds. The following table provides a template for summarizing the results obtained from the competitive ELISA.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compoundValue100%
Structurally Related Compound AValueValue%
Structurally Related Compound BValueValue%
Unrelated Compound CValueValue%

Table 1: Hypothetical cross-reactivity data for a this compound immunoassay.

Visualization of Experimental Workflow and a Hypothetical Signaling Pathway

Visual diagrams are powerful tools for illustrating complex processes. The following diagrams, created using the DOT language, depict the experimental workflow for the cross-reactivity analysis and a hypothetical signaling pathway where the target analyte might play a role.

experimental_workflow cluster_preparation Plate Preparation cluster_assay Competitive Assay cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat Plate with Antigen p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 a1 Add Standard / Cross-Reactants p3->a1 a2 Add Primary Antibody a1->a2 a3 Incubate a2->a3 d1 Wash Plate a3->d1 d2 Add Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add Substrate d3->d4 d5 Read Absorbance d4->d5 an1 Calculate IC50 d5->an1 an2 Determine % Cross-Reactivity an1->an2

Caption: Experimental workflow for determining immunoassay cross-reactivity.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 activates Analyte Target Analyte (e.g., related to the hydrazide) Analyte->Receptor Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TF Transcription Factor Kinase2->TF activates Gene Gene Expression TF->Gene

Caption: Hypothetical signaling pathway involving the target analyte.

Comparison with Alternative Analytical Methods

While immunoassays are valuable, it is often necessary to compare their performance with other analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered a gold standard for specificity.

Experimental Protocol: LC-MS/MS Analysis

A detailed LC-MS/MS protocol would involve sample preparation (e.g., solid-phase extraction), chromatographic separation, and mass spectrometric detection of this compound and its potential metabolites or analogs.

The following table provides a template for comparing the performance characteristics of an immunoassay for this compound with LC-MS/MS.

ParameterImmunoassayLC-MS/MS
Specificity Subject to cross-reactivityHigh (based on mass-to-charge ratio)
Sensitivity (LOD/LOQ) Value (e.g., ng/mL)Value (e.g., pg/mL)
Throughput High (96-well plate format)Lower (sequential sample analysis)
Cost per Sample LowerHigher
Equipment Cost ModerateHigh
Sample Volume Required LowModerate
Matrix Effects Can be significant[1]Can be minimized with internal standards

Table 2: Comparison of immunoassay and LC-MS/MS for the analysis of this compound.

Conclusion

The validation of an immunoassay for a specific compound like this compound requires a rigorous assessment of its cross-reactivity. By following the experimental protocols and data presentation formats outlined in this guide, researchers can systematically evaluate the specificity of their assays. Comparing the immunoassay's performance with a highly specific method like LC-MS/MS will further strengthen the validation and ensure the reliability of the obtained results. This comprehensive approach is crucial for making informed decisions in research, drug development, and clinical applications.

References

Comparative Efficacy of 2-(2,3-Dimethylphenoxy)propanohydrazide: In Vivo vs. In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the biological activity of 2-(2,3-Dimethylphenoxy)propanohydrazide in laboratory settings versus living organisms remains unavailable due to a lack of publicly accessible research data. Extensive searches for in vivo and in vitro efficacy studies, experimental protocols, and defined signaling pathways for this specific compound (CAS Number: 142835-36-7) did not yield sufficient information to construct a detailed comparative guide.

While the chemical structure of this compound is known, its biological effects, mechanism of action, and potential therapeutic or biological applications are not documented in the scientific literature found. Consequently, a direct comparison with alternative compounds, including the presentation of quantitative data in tabular form and the visualization of experimental workflows and signaling pathways, cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in this molecule, the absence of published data necessitates foundational research to establish its basic biological activity profile.

Future Research Directions

To enable a comparative analysis as requested, the following experimental data would be required:

  • In Vitro Studies:

    • Cell-based assays: To determine the cytotoxic, cytostatic, or other phenotypic effects on various cell lines.

    • Enzyme inhibition assays: To identify potential molecular targets.

    • Receptor binding assays: To assess affinity for specific cellular receptors.

    • Gene expression analysis: To understand the impact on cellular signaling pathways at the transcriptional level.

  • In Vivo Studies:

    • Animal models of disease: To evaluate the therapeutic efficacy in a living organism.

    • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Toxicology studies: To assess the safety profile and potential adverse effects.

Below is a conceptual workflow that would be necessary to begin characterizing the efficacy of a novel compound like this compound.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Initial Screening Initial Screening Compound Synthesis->Initial Screening Target Identification Dose-Response Studies Dose-Response Studies Initial Screening->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies IC50/EC50 Determination Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Pharmacokinetic Studies (ADME) Pharmacokinetic Studies (ADME) Lead Optimization->Pharmacokinetic Studies (ADME) Efficacy Studies (Animal Models) Efficacy Studies (Animal Models) Pharmacokinetic Studies (ADME)->Efficacy Studies (Animal Models) Toxicology Studies Toxicology Studies Efficacy Studies (Animal Models)->Toxicology Studies Preclinical Candidate Selection Preclinical Candidate Selection Toxicology Studies->Preclinical Candidate Selection

structure-activity relationship (SAR) studies of 2-(2,3-Dimethylphenoxy)propanohydrazide analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific structure-activity relationship (SAR) studies on 2-(2,3-Dimethylphenoxy)propanohydrazide analogs are not extensively available in the public domain, a comparative analysis of structurally related phenoxyacetic acid hydrazide and phenoxyacetohydrazide analogs provides valuable insights into their potential biological activities. This guide synthesizes experimental data from various studies to deliniate the SAR of these related compounds, focusing on their anti-inflammatory, antimicrobial, and anticancer properties.

Comparative Biological Activity Data

The biological activity of phenoxyhydrazide analogs is significantly influenced by the nature and position of substituents on the aromatic rings. The following tables summarize the quantitative data from various studies, highlighting key SAR trends.

Anti-inflammatory Activity

The anti-inflammatory potential of phenoxyacetohydrazide derivatives has been evaluated using the in vitro human red blood cell (HRBC) membrane stabilization assay. The IC50 values indicate the concentration required to inhibit 50% of hemolysis.

Compound IDR (Substitution on Phenoxy Ring)R' (Substitution on Hydrazide Moiety)IC50 (µg/mL)Reference
1 2,4-Dimethyl-H199[1]
2 2-Methyl-H>311[1]
3 4-Chloro-H>311[1]
4 4-Bromo-H>311[1]
5 4-NitroMorpholine-derived155[1]
6 2,4-Di-tert-butylMorpholine-derived222[1]
7 2,4,6-TrimethylMorpholine-derived255[1]
8 UnsubstitutedMorpholine-derived311[1]

Key SAR Observations for Anti-inflammatory Activity:

  • Substitution on the phenoxy ring plays a crucial role. The presence of a 2,4-dimethyl substitution (Compound 1) shows significant activity.[1]

  • Further modification of the hydrazide moiety with a morpholine-derived substituent appears to enhance activity, with the 4-nitro substituted analog (Compound 5) being the most potent.[1]

  • Increasing the steric bulk on the phenoxy ring with tert-butyl groups (Compound 6) or multiple methyl groups (Compound 7) seems to be less favorable than the 4-nitro substitution.[1]

β-Glucuronidase Inhibitory Activity

A series of phenoxyacetohydrazide Schiff bases were evaluated for their inhibitory potential against β-glucuronidase, an enzyme implicated in certain inflammatory processes and drug metabolism.

Compound IDR (Substitution on Schiff Base Phenyl Ring)IC50 (µM)Reference
9 2-Hydroxy9.20 ± 0.32[2]
10 4-Hydroxy9.47 ± 0.16[2]
11 2,4-Dihydroxy12.0 ± 0.16[2]
12 2-Fluoro19.6 ± 0.62[2]
13 2,6-Dichloro> 50[2]
Standard D-saccharic acid-1,4-lactone48.4 ± 1.25[2]

Key SAR Observations for β-Glucuronidase Inhibition:

  • The presence of hydroxyl groups on the phenyl ring of the Schiff base is critical for potent inhibitory activity. Compounds with 2-hydroxy (Compound 9) and 4-hydroxy (Compound 10) substitutions are the most active.[2]

  • Dianionic substitutions, such as 2,4-dihydroxy (Compound 11), slightly decrease the activity compared to monosubstituted hydroxyl analogs.[2]

  • Electron-withdrawing groups like fluoro (Compound 12) lead to moderate activity, while bulky dichloro substitutions (Compound 13) result in a loss of potency.[2]

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy. The following table presents data for various hydrazide derivatives against different microbial strains.

Compound IDCore StructureR (Substitution)Test OrganismMIC (µg/mL)Reference
14 N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazide2,4-DichloroS. aureus62.5[3]
15 N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazide2,3,4,5-TetrafluoroS. aureus62.5[3]
16 N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazide2,4-DichloroE. coli125[3]
17 N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazide2,3,4,5-TetrafluoroE. coli125[3]
18 Naphthalimide hydrazide derivative4-FluoroA. baumannii0.5-1[4]
19 Naphthalimide hydrazide derivative4-ChloroA. baumannii0.5-1[4]
20 Naphthalimide hydrazide derivative4-BromoA. baumannii0.5-1[4]
Ciprofloxacin Standard Antibiotic-S. aureus-[3]
Ciprofloxacin Standard Antibiotic-E. coli-[3]

Key SAR Observations for Antimicrobial Activity:

  • For N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides, halogen substitutions on the benzoyl ring influence activity. Both dichloro (Compound 14) and tetrafluoro (Compound 15) substitutions result in moderate activity against S. aureus.[3]

  • Naphthalimide hydrazide derivatives show potent activity against carbapenem-resistant A. baumannii. Electron-withdrawing groups like fluorine (Compound 18), chlorine (Compound 19), and bromine (Compound 20) at the 4th position of the phenyl hydrazine moiety are associated with strong antibacterial activity.[4]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Synthesis of Phenoxyacetic Acid Hydrazide Derivatives

A general procedure for the synthesis of phenoxyacetic acid hydrazides involves a two-step process:

  • Esterification: A substituted phenol is reacted with an appropriate haloacetate (e.g., ethyl chloroacetate) in the presence of a base (e.g., anhydrous potassium carbonate) in a suitable solvent like acetone or DMF. The reaction mixture is typically stirred at room temperature or refluxed for several hours.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in a solvent such as ethanol. The reaction is usually carried out at room temperature or under reflux to yield the corresponding phenoxyacetic acid hydrazide. The product is often purified by recrystallization.[2][3]

In Vitro Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay assesses the ability of a compound to protect HRBCs from lysis induced by a hypotonic solution.

  • Preparation of HRBC Suspension: Fresh human blood is collected and mixed with an equal volume of Alsever's solution. The mixture is centrifuged, and the packed red blood cells are washed with isosaline. A 10% v/v suspension of HRBCs is prepared in isosaline.[5]

  • Assay Procedure: The reaction mixture consists of the test compound at various concentrations, phosphate buffer (pH 7.4), a hypotonic solution (e.g., 0.36% saline), and the HRBC suspension. A control is prepared with distilled water to achieve 100% hemolysis.[5]

  • Incubation and Measurement: The mixtures are incubated at 37°C for 30 minutes and then centrifuged. The hemoglobin content in the supernatant is measured spectrophotometrically at 560 nm.[6]

  • Calculation: The percentage of hemolysis inhibition is calculated using the formula: % Inhibition = 100 - [(Absorbance of Test Sample / Absorbance of Control) x 100]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats are typically used.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the rat's right hind paw.[7]

  • Drug Administration: The test compounds are administered orally or intraperitoneally, usually 30-60 minutes before the carrageenan injection.[7][8]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[8]

  • Evaluation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using broth microdilution or agar dilution methods.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Broth Microdilution Method: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium. Each well is then inoculated with the microbial suspension. The plates are incubated under appropriate conditions. The MIC is the lowest concentration of the compound that shows no visible growth.[9][10]

  • Agar Dilution Method: Serial dilutions of the test compounds are incorporated into molten agar and poured into petri plates. The microbial suspension is then spot-inoculated onto the agar surface. After incubation, the MIC is the lowest concentration of the compound that inhibits the growth of the microorganism.[11]

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

This assay is used to determine the cytotoxicity of a compound against cancer cell lines.

  • Cell Culture: Human tumor cell lines are grown in an appropriate medium. Cells are seeded into 96-well microtiter plates and incubated to allow for attachment.[12]

  • Drug Treatment: The test compounds are dissolved (usually in DMSO) and added to the wells at various concentrations. The plates are incubated for a specified period (e.g., 48 hours).[13]

  • Cell Fixation and Staining: The cells are fixed with trichloroacetic acid (TCA) and then stained with Sulforhodamine B (SRB) solution.[12][13]

  • Measurement: The bound stain is solubilized with a Tris base solution, and the absorbance is measured spectrophotometrically at around 540 nm.[12]

  • Calculation: The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.

Signaling Pathways and Experimental Workflows

The biological activities of phenoxyhydrazide analogs can be attributed to their interaction with specific signaling pathways. The diagrams below, generated using the DOT language, illustrate the Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor (VEGF) signaling pathways, which are relevant to the anti-inflammatory and potential anti-angiogenic/anticancer activities of these compounds.

COX2_Signaling_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptors Receptors Proinflammatory_Stimuli->Receptors Cell_Membrane Cell Membrane Signal_Transduction Signal Transduction Cascades (e.g., MAPK, NF-κB) Receptors->Signal_Transduction COX2_Gene COX-2 Gene Transcription Signal_Transduction->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Catalysis Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Substrate Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Phenoxyhydrazides Phenoxyhydrazide Analogs (Potential Inhibitors) Phenoxyhydrazides->COX2_Enzyme Inhibition

Caption: Simplified COX-2 signaling pathway and potential inhibition by phenoxyhydrazide analogs.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binding Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation Cell_Migration Cell Migration MAPK->Cell_Migration Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Migration->Angiogenesis Cell_Survival->Angiogenesis Phenoxyhydrazides Phenoxyhydrazide Analogs (Potential Inhibitors) Phenoxyhydrazides->VEGFR Inhibition

Caption: Overview of the VEGF signaling pathway in angiogenesis and potential points of inhibition.

Experimental_Workflow Synthesis Synthesis of Phenoxyhydrazide Analogs Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (Anti-inflammatory, Antimicrobial, Anticancer) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification In_Vivo_Studies In Vivo Studies (e.g., Paw Edema Model) Lead_Identification->In_Vivo_Studies Mechanism_Studies Mechanism of Action Studies In_Vivo_Studies->Mechanism_Studies

Caption: General experimental workflow for the development of phenoxyhydrazide-based therapeutic agents.

References

Statistical Validation of 2-(2,3-Dimethylphenoxy)propanohydrazide: A Comparative Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the potential experimental validation of 2-(2,3-Dimethylphenoxy)propanohydrazide. As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this document leverages data from structurally similar phenoxypropanohydrazide and hydrazone derivatives to offer insights into its potential biological activities and methodologies for its evaluation. The information presented here is intended to serve as a foundational resource for researchers initiating studies on this compound.

Potential Biological Activities and Comparative Performance

Hydrazide-hydrazone derivatives are a class of compounds known for a wide spectrum of biological activities.[1][2][3][4] Based on the activities of structurally related molecules, this compound could potentially exhibit antimicrobial, antioxidant, and antiproliferative properties.

Antimicrobial Activity

Hydrazide-hydrazones have demonstrated significant efficacy against various bacterial and fungal strains.[1][2][3][5] The tables below summarize the Minimum Inhibitory Concentration (MIC) values of representative hydrazone derivatives against common microbes, providing a benchmark for potential efficacy.

Table 1: Antibacterial Activity of Selected Hydrazide-Hydrazone Derivatives

Compound/AlternativeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Hydrazide-hydrazone 15S. aureus ATCC 65381.95 - 7.81--[1]
Hydrazide-hydrazone 15S. epidermidis ATCC 122281.95 - 7.81--[1]
Hydrazide-hydrazone 19E. coli12.5Ampicillin25[3][5]
Hydrazide-hydrazone 19S. aureus6.25Ampicillin12.5[3][5]
Hydrazide-hydrazone 28Staphylococcus spp.1.95Nitrofurantoin>3.9[1]
Hydrazide-hydrazone 28E. faecalis ATCC 2921215.62Nitrofurantoin-[1]

Table 2: Antifungal Activity of Selected Phenoxy Acetic Acid Derivatives

Compound/AlternativeTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Compound 13Candida albicansPotent Activity--[6]
Compound 14Candida albicansPotent Activity--[6]
Compound 16Candida albicansPotent Activity--[6]
Antioxidant and Antiproliferative Activity

Several studies have highlighted the antioxidant and antiproliferative potential of hydrazone derivatives.[7] These activities are often attributed to the ability of the hydrazone moiety to scavenge free radicals and modulate signaling pathways involved in cell proliferation.

Table 3: Antioxidant and Antiproliferative Activity of Benzimidazolehydrazone Derivatives

Compound/AlternativeAssayResultReference CompoundResultSource
Derivative 13Antioxidant (DPPH)High ActivityTrolox-[7]
Derivative 13Antioxidant (FRAP)High ActivityTrolox-[7]
Derivative 5Antioxidant (ORAC)Best CapacityTrolox-[7]
Derivative 13Antiproliferative (Colo-38)IC50: 0.50 µM--[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of this compound. Below are protocols for key experiments based on standard practices for analogous compounds.

Synthesis of this compound

A general method for synthesizing propanohydrazides involves the reaction of a corresponding methyl ester with hydrazine hydrate.

Protocol:

  • Dissolve methyl 2-(2,3-dimethylphenoxy)propionate in methanol.

  • Add hydrazine hydrate slowly while stirring.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture and pour it into water to precipitate the solid product.

  • Filter the precipitate and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

This protocol is adapted from the synthesis of a structurally similar compound, 2-(4-bromophenoxy)propanohydrazide.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include positive control wells (microorganism without the compound) and negative control wells (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

Protocol:

  • Prepare various concentrations of this compound in methanol.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound solution.

  • Include a control (DPPH solution with methanol instead of the test compound) and a blank (methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Visualizations

The following diagrams illustrate a general workflow for screening novel compounds and a hypothetical signaling pathway that could be modulated by a biologically active hydrazide derivative.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_advanced Advanced Evaluation synthesis Synthesis of this compound purification Purification & Recrystallization synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant antiproliferative Antiproliferative Assays (e.g., MTT) characterization->antiproliferative mechanism Mechanism of Action Studies antimicrobial->mechanism antiproliferative->mechanism in_vivo In Vivo Efficacy & Toxicity mechanism->in_vivo hypothetical_signaling_pathway cluster_stimulus External Stimulus cluster_receptor Cellular Receptor cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Microbial Component (e.g., LPS) receptor Toll-like Receptor (TLR4) stimulus->receptor adapter MyD88 receptor->adapter kinase_cascade MAPK Cascade (p38, JNK, ERK) adapter->kinase_cascade nfkb_activation IKK Complex -> NF-κB adapter->nfkb_activation transcription_factors AP-1, NF-κB kinase_cascade->transcription_factors nfkb_activation->transcription_factors gene_expression Pro-inflammatory Gene Expression transcription_factors->gene_expression cytokines TNF-α, IL-6, IL-1β gene_expression->cytokines compound 2-(2,3-Dimethylphenoxy) propanohydrazide compound->kinase_cascade Inhibition compound->nfkb_activation Inhibition

References

Bioactivity of Hydrazide Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive performance of various hydrazide derivatives, supported by experimental data from peer-reviewed studies. Hydrazide derivatives are a versatile class of compounds known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [1][2][3]

This guide summarizes quantitative data in structured tables, offers detailed experimental methodologies for key assays, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of these promising therapeutic agents.

Antimicrobial Activity

Hydrazide-hydrazone derivatives have demonstrated significant potential in combating various microbial strains.[4] Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of Selected Hydrazide Derivatives

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
Isonicotinic acid hydrazide-hydrazone 15Staphylococcus aureus ATCC 65381.95[5]
Isonicotinic acid hydrazide-hydrazone 15Staphylococcus epidermidis ATCC 122281.95[5]
5-nitrofuran-2-carboxylic acid hydrazide-hydrazone 24Staphylococcus aureus ATCC 433000.48[1]
Pyrimidine derivative 19Escherichia coli12.5[5]
Pyrimidine derivative 19Staphylococcus aureus6.25[5]
Nitrofurazone analogue 28Staphylococcus spp.0.002-7.81[6]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][6][7]

  • Preparation of Antimicrobial Agent: A stock solution of the hydrazide derivative is prepared and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[7] This creates a range of concentrations to be tested.

  • Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[7]

  • Inoculation: Each well of the microtiter plate, containing the different concentrations of the hydrazide derivative, is inoculated with the standardized microbial suspension.[1]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for microbial growth.[1][8]

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Procedure cluster_results Results A Hydrazide Derivative Stock C Serial Dilution in 96-well Plate A->C B Microbial Culture D Inoculum Standardization B->D E Inoculation of Plate C->E D->E F Incubation E->F G Visual Inspection for Turbidity F->G H MIC Determination G->H

Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Hydrazide derivatives have emerged as a promising class of compounds in cancer research, exhibiting cytotoxic effects against various cancer cell lines.[9][10][11] The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 2: Anticancer Activity of Selected Hydrazide Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Hydrazide-hydrazone 3hPC-3 (Prostate)1.32[10]
Hydrazide-hydrazone 3hMCF-7 (Breast)2.99[10]
Hydrazide-hydrazone 3hHT-29 (Colon)1.71[10]
Quinoline hydrazide 22SH-SY5Y (Neuroblastoma)Micromolar potency[12]
Tetracaine hydrazide-hydrazone 2mColo-205 (Colon)20.5 (24h) / 17.0 (48h)[13]
Tetracaine hydrazide-hydrazone 2sHepG2 (Liver)20.8 (24h) / 14.4 (48h)[13]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][14]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[15]

  • Compound Treatment: The cells are then treated with various concentrations of the hydrazide derivatives and incubated for a specific period (e.g., 24 or 48 hours).[13]

  • MTT Addition: After the incubation period, MTT reagent is added to each well and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.[5]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

signaling_pathway_anticancer HD Hydrazide Derivative PI3K PI3K HD->PI3K Inhibition Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellProliferation Cell Proliferation Akt->CellProliferation Promotion CellCycle Cell Cycle Regulation Akt->CellCycle Promotion

Simplified PI3K/Akt signaling pathway targeted by some anticancer hydrazide derivatives.

Anti-inflammatory Activity

Several hydrazide derivatives have been reported to possess significant anti-inflammatory properties.[12][16] A common preclinical model to evaluate this activity is the carrageenan-induced paw edema test in rodents.

Table 3: Anti-inflammatory Activity of Selected Hydrazide Derivatives

Compound/DerivativeAnimal ModelDose% Inhibition of EdemaReference
N-pyrrolylcarbohydrazide (1)Wistar rats20 mg/kgSignificant reduction at 2 & 3 hours[17]
Pyrrole hydrazone derivative (1A)Wistar rats20 mg/kgPronounced effects at 2, 3, & 4 hours[17]
Nicotinic acid hydrazide (ortho-NO2)50 mg/kg37.29%[13]
Nicotinic acid hydrazide (meta-NO2)50 mg/kg34.17%[13]
Pyrazole-hydrazone 4fRatsVarious15-20%[4]
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[18][19][20]

  • Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions before the experiment.[18]

  • Compound Administration: The test hydrazide derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered to the animals, usually intraperitoneally or orally.[20]

  • Induction of Inflammation: After a specific period (e.g., 30 minutes), a solution of carrageenan (an inflammatory agent) is injected into the sub-plantar region of the animal's hind paw.[20]

  • Measurement of Paw Edema: The volume of the paw is measured at various time intervals after the carrageenan injection using a plethysmometer.[20]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which received only carrageenan).

experimental_workflow_inflammation cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A Animal Acclimatization B Compound Administration A->B C Carrageenan Injection in Paw B->C D Measurement of Paw Volume over Time C->D E Comparison with Control Group D->E F Calculation of % Inhibition E->F

Workflow of the carrageenan-induced paw edema assay.

Some hydrazide derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[4][16]

signaling_pathway_inflammation AA Arachidonic Acid COX COX Enzymes (COX-1, COX-2) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation HD Hydrazide Derivative HD->COX Inhibition

Inhibition of the cyclooxygenase (COX) pathway by anti-inflammatory hydrazide derivatives.

References

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